Zirconium;dihydrate
Description
Contextualization and Academic Significance of Hydrated Zirconium Compounds
Hydrated zirconium compounds, often broadly termed hydrous zirconia or zirconium hydroxides, are zirconium compounds that have water molecules incorporated into their structure. researchgate.netresearchgate.net Their general formula can often be represented as ZrO₂·nH₂O. google.comoecd-nea.org The academic significance of these compounds stems from their versatile applications, which are deeply rooted in their chemical and physical properties.
Hydrated zirconium compounds are crucial as precursors in the synthesis of various advanced materials. rsc.org For instance, they are used to create zirconia (ZrO₂), a ceramic with exceptional thermal stability and mechanical properties, making it suitable for applications ranging from thermal barrier coatings to dental implants. samaterials.comnih.gov The thermal decomposition of hydrated zirconium salts, such as zirconyl nitrate (B79036) dihydrate and zirconium oxychloride octahydrate, is a common method to produce metastable tetragonal zirconia (t-ZrO₂). researchgate.net
Furthermore, the surface properties of hydrated zirconium compounds, including their pore structure and surface charge, make them valuable in ion exchange and catalysis. researchgate.net They have been investigated for their ability to selectively adsorb ions from aqueous solutions, which is important for water purification processes. researchgate.net The use of hydrated zirconium compounds as supports for catalysts is another area of intense research, as they can enhance the activity and selectivity of catalytic reactions. nih.gov
Evolution of Research Perspectives on Zirconium Hydrates
Research on zirconium hydrates has evolved from fundamental studies of their synthesis and characterization to more application-driven investigations. Early research focused on understanding the formation mechanisms and thermal decomposition behavior of various hydrated zirconium salts. researchgate.netcapes.gov.br For example, studies detailed the multi-step dehydration and decomposition of zirconium sulfate (B86663) hydrate (B1144303) to form zirconia. capes.gov.br
In recent years, the focus has shifted towards nanoscience and nanotechnology. Researchers are exploring the synthesis of nano-sized hydrated zirconia particles and their unique properties. researchgate.netresearchgate.net For instance, the controlled hydrolysis of zirconium solutions to produce nano-crystalline hydrous zirconia has been a subject of study. researchgate.net These nanomaterials exhibit enhanced surface areas and reactivity, opening up new possibilities in catalysis, sensing, and biomedical applications. nanoient.org
Moreover, there is a growing interest in the "green" synthesis of zirconium nanoparticles using biological extracts, which offers a more environmentally friendly approach compared to conventional chemical methods. nih.gov The application of hydrated zirconium compounds in advanced fields such as biocompatible materials and as radiopacifying agents in dental cements is also a significant and expanding area of modern research. nih.gov The continuous development in analytical techniques allows for a more detailed characterization of the structure and properties of these complex hydrated materials. acs.org
Detailed Research Findings
The following sections present detailed findings on the properties and synthesis of hydrated zirconium compounds, with a focus on dihydrate forms where specific data is available.
Chemical and Physical Properties
The properties of hydrated zirconium compounds can vary significantly depending on the specific salt and the degree of hydration. Zirconyl nitrate dihydrate, with the chemical formula ZrO(NO₃)₂·2H₂O, is a notable example of a zirconium dihydrate compound. nih.gov
| Property | Value/Description | Source(s) |
| Molecular Formula | ZrO(NO₃)₂·2H₂O | nih.gov |
| Molecular Weight | 267.26 g/mol | |
| Appearance | White powder or chunks | sigmaaldrich.com |
| Solubility | Highly soluble in water | biosynth.comsamaterials.com |
| Decomposition | Decomposes at elevated temperatures. For example, ZrO(NO₃)₂·2H₂O decomposes starting at around 400°C to form metastable t-ZrO₂. | researchgate.net |
This table is interactive. Click on the headers to sort the data.
The thermal decomposition of hydrated zirconium salts is a key process for producing zirconia. The decomposition of ZrO(NO₃)₂·2H₂O, for instance, leads to the formation of amorphous zirconia initially, which then crystallizes into the metastable tetragonal phase upon further heating. researchgate.net
Synthesis and Formulation
The synthesis of hydrated zirconium compounds often involves the hydrolysis of zirconium salts in aqueous solutions. The precipitation of hydrous zirconia can be achieved by adjusting the pH of a zirconium salt solution. google.com For example, adding an alkali solution to an aqueous solution of a zirconium salt like zirconyl chloride (ZrOCl₂) can produce zirconia hydrate particles. google.com
A variety of methods are employed to synthesize zirconia-based nanomaterials from hydrated precursors, including:
Microwave-assisted methods
Hydrothermal synthesis
Sol-gel processes
Co-precipitation rsc.org
The choice of precursor, such as zirconyl nitrate hydrate or zirconium oxychloride octahydrate, and the reaction conditions (pH, temperature, time) can significantly influence the morphology, size, and crystal structure of the resulting zirconia nanoparticles. rsc.org
Structure
2D Structure
Properties
IUPAC Name |
zirconium;dihydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2H2O.Zr/h2*1H2; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTCNKUFARLLTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.[Zr] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4O2Zr | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies for Zirconium;dihydrate and Cognate Hydrated Zirconium Species
Solution-Based Precipitation and Crystallization Methods
Solution-based methods are foundational in the synthesis of hydrated zirconium species, offering control over particle size, morphology, and purity through the manipulation of solution chemistry.
Controlled Precipitation Techniques
Controlled precipitation is a widely utilized method for synthesizing hydrated zirconium oxide. This technique involves the creation of a supersaturated solution, leading to the formation of a solid precipitate. The process typically starts with a soluble zirconium salt, most commonly zirconium oxychloride (ZrOCl₂·8H₂O) or zirconyl nitrate (B79036) (ZrO(NO₃)₂·xH₂O), dissolved in an aqueous medium. rsc.orgresearchgate.net The precipitation of hydrated zirconia is then induced by adding a precipitating agent, usually a base such as ammonium (B1175870) hydroxide (B78521) (NH₄OH), to increase the pH of the solution. ekb.eg
The pH of the precipitation medium is a critical parameter that significantly influences the properties of the resulting hydrated zirconium dioxide. For instance, precipitation at a pH of around 10, followed by drying and calcination, is a common route to produce zirconia powders. ekb.eg The control of pH is essential as it affects the hydrolysis and condensation reactions of zirconium species in the solution, which in turn dictates the characteristics of the precipitate.
Homogeneous precipitation is a variation of this technique that allows for the slow and uniform generation of the precipitating agent within the solution, leading to the formation of more uniform and less agglomerated particles. researchgate.netpsu.edu A common approach involves the thermal decomposition of urea (B33335) ((NH₂)₂CO) in the solution. As urea slowly hydrolyzes, it releases hydroxide ions, causing a gradual and controlled increase in pH and subsequent precipitation of hydrated zirconium oxide. researchgate.netpsu.edu
The nature of the precursor salt and the presence of other ions in the solution can also affect the precipitation process and the final product. For example, the use of salicylate (B1505791) ions in conjunction with ammonium hydroxide has been shown to yield readily filterable zirconium hydroxide precipitates. academie-sciences.fr
Table 1: Influence of Precipitation Parameters on Hydrated Zirconia Synthesis
| Parameter | Precursor(s) | Precipitating Agent | Key Findings | Reference(s) |
| pH | Zirconium oxychloride | Ammonium hydroxide | The pH of precipitation is a critical factor influencing the final properties of the zirconia powder. A pH of 10 is commonly used. | ekb.eg |
| Precipitating Agent | Zirconium oxychloride | Urea | Homogeneous precipitation via urea decomposition leads to the formation of uniform hydrated zirconium oxide particles. | researchgate.netpsu.edu |
| Additives | Ammonium zirconium fluoride (B91410) | Ammonium hydroxide with salicylate ions | The addition of salicylate ions results in a readily filterable zirconium hydroxide precipitate. | academie-sciences.fr |
Hydrothermal and Solvothermal Syntheses
Hydrothermal and solvothermal methods are versatile techniques for synthesizing crystalline materials from solutions at elevated temperatures and pressures. In these methods, the chemical reaction is carried out in a sealed vessel, called an autoclave, containing the precursor solution. mdpi.com For hydrothermal synthesis, water is used as the solvent, while solvothermal synthesis employs organic solvents. psu.eduiaea.org
These methods are particularly effective for producing well-crystallized zirconia nanoparticles with controlled morphology and phase composition. cambridge.orgekb.eg The typical precursors are zirconium salts such as zirconium tetrachloride (ZrCl₄) and zirconium oxychloride. researchgate.netcambridge.org The key experimental parameters that govern the final product's characteristics include temperature, pressure, reaction time, and the concentration of the precursor solution. cambridge.org By tuning these parameters, it is possible to obtain different crystalline phases of zirconia, such as monoclinic, tetragonal, and cubic structures, directly from the synthesis. cambridge.org
For instance, hydrothermal treatment of a zirconium salt solution with a mineralizer in an autoclave can encourage the direct crystallization of zirconium dioxide. mdpi.com The use of specific mineralizers or modulators can also play a crucial role in directing the anisotropic growth of crystals, leading to various morphologies. researchgate.net While these methods primarily yield anhydrous zirconia, the initial products within the autoclave are hydrated species that undergo dehydration and crystallization under the applied conditions.
Table 2: Parameters in Hydrothermal/Solvothermal Synthesis of Zirconia
| Parameter | Precursor(s) | Solvent | Temperature/Pressure | Product Characteristics | Reference(s) |
| Temperature and Concentration | ZrCl₄ | Water | 150–200 °C | Particle size decreases with decreasing precursor concentration. Higher temperatures lead to more uniform particle sizes. | cambridge.org |
| Solvent Type | Zirconium hydroxide | Ethanol (B145695), Isopropanol | Not specified | Nanocrystalline cubic/tetragonal ZrO₂ with a crystallite size of around 5 nm. | psu.edu |
| Mineralizer | Not specified | Water | High pressure and temperature | Highly crystalline powders with specific phase compositions. | mdpi.com |
Sol-Gel Routes for Hydrated Zirconia
The sol-gel process is a wet-chemical technique widely used for the fabrication of materials, including hydrated zirconia, from a chemical solution (the "sol") that acts as a precursor for an integrated network (the "gel"). researchgate.net This method offers excellent control over the product's purity, homogeneity, and microstructure at a molecular level.
The synthesis typically begins with a zirconium precursor, which can be an inorganic salt like zirconium oxychloride or a metal-organic compound such as a zirconium alkoxide (e.g., zirconium n-propoxide). academie-sciences.frresearchgate.net The process involves two primary reactions: hydrolysis and condensation. In the hydrolysis step, the zirconium precursor reacts with water, leading to the formation of hydroxyl groups. In the subsequent condensation step, these hydroxyl groups react with each other to form Zr-O-Zr bridges, resulting in the formation of a three-dimensional network, or gel. researchgate.net
A significant challenge in the sol-gel synthesis of zirconia is the high reactivity of zirconium precursors towards hydrolysis, which can lead to rapid and uncontrolled precipitation rather than the formation of a stable gel. researchgate.net To mitigate this, chelating agents such as acetic acid or organic acids like citric acid are often added to the reaction mixture. psu.eduresearchgate.net These agents coordinate with the zirconium center, reducing its reactivity and allowing for a more controlled hydrolysis and condensation process, which is crucial for forming a monolithic gel. psu.eduresearchgate.net The resulting product is typically a hydrated amorphous zirconia, often denoted as ZrO(OH)₂ or Zr(OH)₄, which can be subsequently calcined to obtain crystalline zirconia. rsc.org
Table 3: Key Factors in Sol-Gel Synthesis of Hydrated Zirconia
| Precursor | Chelating/Control Agent | Key Aspect | Resulting Hydrated Species | Reference(s) |
| Zirconium n-propoxide | Acetic Acid | Controls hydrolysis rate to prevent precipitation. | Hydrated zirconia gel | researchgate.net |
| Zirconium oxychloride | Citric Acid | Enables the formation of a rigid gel network. | Monolithic zirconia aerogel precursor | psu.edu |
| Zirconium oxychloride | Ammonium hydroxide (pH control) | Formation of a wet gel of Zr(OH)₄ at pH 9. | Amorphous ZrO(OH)₂ | rsc.org |
Co-precipitation Approaches
Co-precipitation is a widely used and efficient method for synthesizing multi-component or doped oxide powders, including those based on zirconia. academie-sciences.fr This technique involves the simultaneous precipitation of two or more cations from a solution. For the synthesis of doped hydrated zirconia, an aqueous solution containing a zirconium salt (e.g., zirconyl chloride or zirconyl nitrate) and a salt of the desired dopant metal is prepared. researchgate.netacademie-sciences.fr A precipitating agent, typically a base like ammonium hydroxide or sodium hydroxide, is then added to the solution to induce the co-precipitation of the metal hydroxides or hydrated oxides. academie-sciences.fr
The key advantage of the co-precipitation method is the ability to achieve a high degree of chemical homogeneity, as the constituent cations are mixed at the atomic level in the solution before precipitation. academie-sciences.fr The resulting precipitate is typically an amorphous, hydrated mixture of the metal hydroxides, which upon calcination, yields a homogeneous solid solution of the doped zirconia. academie-sciences.fr
Several factors influence the characteristics of the final product, including the pH of the precipitation, the nature of the precursors and the precipitating agent, the calcination temperature, and the post-precipitation treatment of the gel. researchgate.netacademie-sciences.fr For instance, the pH affects the precipitation rate and the composition of the precipitate. researchgate.netpsu.edu The washing of the precipitate with organic solvents like ethanol, as opposed to water, can help in reducing hard agglomeration of the particles upon drying. academie-sciences.frresearchgate.net
Table 4: Co-precipitation Parameters for Zirconia-Based Materials
| Zirconium Precursor | Dopant/Second Component | Precipitating Agent | Key Process Condition | Reference(s) |
| Zirconyl chloride | None (for pure ZrO₂) | Ammonium oxalate | Calcination at 650 °C for 4h for optimal nanoparticle size. | rsc.org |
| Zirconyl chloride, Yttrium chloride | Aqueous ammonia | Washing with ethanol and various drying methods. | researchgate.net | |
| Zirconyl nitrate | Cerium nitrate | Not specified | Thermal treatment below 1000 °C. | ekb.eg |
Advanced Thermal and Combustion Synthesis Pathways
Thermal methods, particularly those involving combustion, offer rapid and energy-efficient routes for the synthesis of advanced ceramic powders.
Solution Combustion Synthesis of Hydrated Zirconium Precursors
Solution combustion synthesis (SCS) is a versatile and rapid method for producing a wide range of nanomaterials, including zirconia. rsc.org The process involves an exothermic, self-sustaining reaction in a homogeneous aqueous or sol-like solution containing a metal salt (the oxidizer) and an organic fuel (the reductant). rsc.orgacademie-sciences.fr For zirconia synthesis, the oxidizer is typically a zirconium salt such as zirconyl nitrate, and the fuel is an organic compound like glycine, urea, or citric acid. academie-sciences.frekb.eg
The process begins by preparing a concentrated aqueous solution of the oxidizer and the fuel. This solution is then heated, causing it to dehydrate and form a viscous gel. Upon further heating to the ignition temperature, the gel undergoes a highly exothermic combustion reaction, which is often very rapid and can be accompanied by the evolution of large volumes of gases. mdpi.comcambridge.org This rapid, high-temperature process directly yields the desired oxide product, often in the form of a fine, porous, and nanocrystalline powder. cambridge.org
The properties of the synthesized zirconia, such as its crystalline phase, crystallite size, and surface area, are strongly influenced by the type of fuel used and the fuel-to-oxidizer molar ratio. researchgate.netacademie-sciences.fr These parameters determine the exothermicity of the combustion reaction and the amount of gases produced, which in turn affect the maximum temperature reached and the morphology of the final product. academie-sciences.fr While SCS is primarily used to produce anhydrous zirconia, the initial precursor mixture in the solution and the subsequent gel are hydrated forms of the zirconium salt. The intense and rapid heating effectively dehydrates these precursors during the combustion process. rsc.orgpsu.edu
Table 5: Parameters in Solution Combustion Synthesis of Zirconia
| Oxidizer | Fuel | Fuel-to-Oxidizer Ratio | Key Finding | Reference(s) |
| Zirconyl nitrate | Glycine | Varied | Affects combustion temperature, heat of combustion, and amount of gases produced, influencing powder properties. | academie-sciences.fr |
| Zirconyl nitrate | Oxalyl di-hydrazide | Not specified | A low-temperature (400 °C) combustion method yielding cubic phase zirconia nanoparticles. | rsc.org |
| Zirconyl nitrate | Urea | Not specified | Used in an auto-combustion method to produce zirconia nanoparticles. | ekb.eg |
Emerging and Specialized Synthetic Methodologies
Biosynthesis and Green Chemistry Approaches
In recent years, there has been a significant shift towards environmentally benign synthetic methods, and the production of zirconium compounds is no exception. nih.govjchemrev.comresearchgate.net Biosynthesis, a key pillar of green chemistry, utilizes biological entities such as plants, bacteria, and fungi to mediate the formation of nanoparticles. ijcrt.orguobaghdad.edu.iq These biological systems contain a rich variety of phytochemicals, including flavonoids, alkaloids, and phenolic compounds, which can act as reducing, capping, and stabilizing agents. ijcrt.orgsciencepublishinggroup.com This eliminates the need for harsh chemicals and high-energy inputs often associated with traditional synthetic routes. jchemrev.com
Plant extracts, in particular, have been widely explored for the green synthesis of zirconium oxide nanoparticles. jchemrev.comsciencepublishinggroup.commdpi.com For example, extracts from Acalypha indica leaves, Nyctanthes arbortristis, and Euclea natalensis have been successfully used to produce zirconia nanoparticles with varying morphologies and sizes. The process typically involves mixing an aqueous solution of a zirconium salt, such as zirconium oxychloride, with the plant extract. The phytochemicals in the extract then facilitate the reduction of zirconium ions and stabilize the resulting nanoparticles, preventing their agglomeration. jchemrev.com The resulting material is often a hydrated form of zirconium oxide, which can be further processed through calcination to obtain the desired crystalline phase.
The use of microorganisms like bacteria and fungi also presents a viable green route for synthesizing zirconium nanoparticles. nih.govuobaghdad.edu.iq These microorganisms can produce enzymes and other biomolecules that play a crucial role in the nucleation and growth of the nanoparticles. uobaghdad.edu.iq For instance, Enterobacter sp. has been utilized in the biosynthesis of zirconia nanoparticles. researchgate.net These green chemistry approaches are not only cost-effective and eco-friendly but also offer a degree of control over the particle characteristics. nih.govijcrt.org
Table 2: Examples of Green Synthesis of Zirconium Nanoparticles
| Biological Source | Zirconium Precursor | Particle Size/Morphology | Reference |
|---|---|---|---|
| Acalypha indica leaves | ZrOCl₂·8H₂O | 20-100 nm, cube-shaped | |
| Nyctanthes arbortristis extract | Zirconium oxychloride | Flake-like nanostructures | |
| Euclea natalensis extract | Zirconium salt | ~5.25 nm, monoclinic and tetragonal phases | |
| G. speciosa leaves extract | Zirconium salt | Not specified | ijcrt.org |
| Cinnamon extract and citric acid | Not specified | Not specified | researchgate.net |
| Toddalia asiatica leaf extract | Zirconyl oxychloride | 15-30 nm, aggregated spherical | mdpi.com |
Internal Gelation Processes
The internal gelation process is a sophisticated technique primarily used for producing spherical ceramic particles with a uniform size and good mechanical properties. researchgate.net This method has been notably applied in the nuclear industry for fabricating fuel kernels. researchgate.net The process involves preparing a feed solution containing a zirconium salt, such as zirconyl chloride (ZrOCl₂·8H₂O), along with gelling agents like hexamethylenetetramine (HMTA) and urea. researchgate.net
The principle of internal gelation lies in the controlled, homogeneous precipitation of a metal hydroxide gel within droplets of the feed solution. researchgate.net To prevent premature gelation, the feed solution is typically kept at a low temperature. researchgate.net The solution is then dispersed as droplets into a hot, immiscible medium, such as silicon oil. The increase in temperature causes the HMTA to decompose, releasing ammonia, which raises the pH uniformly throughout the droplet, leading to the precipitation of zirconium hydroxide. researchgate.net
The stability of the initial broth is critical and is influenced by factors such as temperature and the concentration of nitrates and urea. researchgate.net By optimizing the composition of the feed solution, it is possible to achieve a stable broth that can be handled at room temperature for extended periods. researchgate.net The resulting gelled microspheres are then washed, dried, and calcined to produce dense ceramic microspheres. researchgate.netresearchgate.net The characteristics of the final zirconia microspheres, including their density and whether they are crack-free, are highly dependent on the washing and drying procedures. researchgate.net
Freeze-Drying and Related Desiccation Techniques
Freeze-drying, or lyophilization, is a desiccation process that involves freezing a material and then reducing the surrounding pressure to allow the frozen water in the material to sublimate directly from the solid phase to the gas phase. nih.gov This technique is particularly useful for synthesizing porous materials and preserving the structure of delicate materials that might be damaged by conventional drying methods. nih.govrsc.org
In the context of zirconium compounds, freeze-drying can be employed to create hierarchically porous structures. rsc.org For instance, a gel-like material containing zirconium can be frozen, and the subsequent sublimation of ice crystals creates a network of pores. rsc.org The size and distribution of these pores can be influenced by controlling the freezing process. nih.gov This method allows for the creation of materials with high surface areas and accessible catalytic sites.
The process begins with the formation of a gel or a solution containing the zirconium precursor. This is then rapidly frozen. The key to the process is the primary drying step, where the pressure is lowered, and heat is supplied to facilitate sublimation. nih.gov This is followed by a secondary drying step to remove any unfrozen water molecules. nih.gov The resulting product is a dry, porous zirconium-based material. This technique offers a high degree of control over the final structure and is particularly advantageous for applications where a high surface area is desirable. rsc.org
Mechanistic Understanding of Synthetic Parameter Influence
Impact of Precursor Composition and Concentration
The choice of zirconium precursor and its concentration are fundamental parameters that significantly influence the synthesis and final properties of zirconium dihydrate and related hydrated species. nih.govchemrxiv.orgrsc.org Different zirconium salts, such as zirconium chloride (ZrCl₄), zirconyl chloride octahydrate (ZrOCl₂·8H₂O), and zirconyl nitrate hydrate (B1144303) (ZrO(NO₃)₂·xH₂O), exhibit distinct behaviors during synthesis due to variations in their chemical nature, including the presence of structural water and the type of anion. chemrxiv.orgresearchgate.nete3s-conferences.org
The presence of water in hydrated precursors like ZrOCl₂·8H₂O can accelerate the hydrolysis and formation of zirconium oxo/hydroxo clusters, which in turn can boost the crystallization rate. chemrxiv.org However, an excess of water can also lead to disordered crystallization and a more amorphous final product. chemrxiv.org The nature of the anion also plays a crucial role. For example, chloride ions (Cl⁻) have a different tendency to form complexes with zirconium compared to nitrate ions (NO₃⁻), which can affect the crystallinity of the resulting material. chemrxiv.org
The concentration of the precursor directly impacts the nucleation and growth kinetics of the particles. nih.govacs.org Higher precursor concentrations can lead to faster nucleation rates, potentially resulting in smaller particle sizes. However, it can also promote agglomeration if not properly controlled. In the synthesis of metal-organic frameworks (MOFs), for example, increasing the precursor concentration has been shown to result in thicker shell formations. acs.org Furthermore, the ratio of the zirconium precursor to other reactants, such as stabilizing or precipitating agents, is a critical factor that determines the phase, size, and morphology of the final product. nih.govresearchgate.net
Table 3: Influence of Zirconium Precursor on Material Properties
| Precursor | Key Characteristics | Impact on Synthesis and Final Product | Reference |
|---|---|---|---|
| Zirconium chloride (ZrCl₄) | Anhydrous | Leads to more crystalline and ordered structures. | chemrxiv.org |
| Zirconyl chloride octahydrate (ZrOCl₂·8H₂O) | Hydrated | The presence of water can enhance crystallization kinetics but may also lead to disordered structures if not controlled. | chemrxiv.org |
| Zirconyl nitrate hydrate (ZrO(NO₃)₂·xH₂O) | Hydrated, different anion | The nitrate anion can form complexes with zirconium, potentially affecting crystallinity. | chemrxiv.org |
| Zirconium n-propoxide | Alkoxide | Requires controlled hydrolysis, often with a chelating agent, to manage reactivity. | sphinxsai.com |
| Zirconium acetylacetonate | Alkoxide | Different hydrolysis rates compared to other alkoxides, influencing incorporation into silica (B1680970) lattices in mixed oxides. | researchgate.net |
Role of pH and Temperature in Hydration and Phase Formation
The pH of the precipitation medium and the thermal conditions during synthesis and subsequent treatment are critical variables that dictate the hydration state and crystalline structure of zirconium species. The precipitation of hydrous zirconium dioxide, a precursor to zirconium;dihydrate, is highly sensitive to the pH of the solution.
Studies have shown that the pH during precipitation significantly affects the properties of hydrous zirconium dioxide. For instance, when precipitated from nitrate solutions with ammonia, products formed at a pH of 6 or lower contain excess sorbed nitrate ions. researchgate.net In contrast, precipitation at a pH of 7 or higher results in a product with excess ammonium ions. researchgate.net This difference in ionic content substantially influences the material's behavior during subsequent thermal treatment (thermolysis) and its resulting morphology. researchgate.net The exothermic reaction associated with the crystallization of zirconia becomes more pronounced as the precipitation pH increases. researchgate.net
The final crystalline phase of zirconia after calcination is also strongly dependent on the pH of the supernatant liquid during precipitation. cambridge.orgiaea.org The rate at which the final pH is reached is another determining factor. cambridge.orgiaea.org In the pH range of 7 to 11, rapid precipitation tends to yield monoclinic zirconia after calcination, whereas slow precipitation (e.g., over 8 hours) favors the formation of the tetragonal phase. cambridge.orgiaea.org At a high pH of approximately 13, the tetragonal phase is predominantly formed, regardless of the precipitation rate. cambridge.orgiaea.org This suggests that the hydroxyl ion concentration is a dominant factor in the precipitation mechanism that sets the final crystal structure. cambridge.orgiaea.org Hydrothermal treatment of amorphous Zr(OH)₄ at 250°C has demonstrated that a pH between 7 and 10 yields a mix of approximately 35% tetragonal and 65% monoclinic zirconia, while a pH above 12 leads to 100% monoclinic zirconia. iaea.org
Temperature is another crucial parameter. The temperature of precipitation and the thermal conditions of subsequent aging steps are important factors governing the phase composition of the final zirconium dioxide. ichtj.waw.pl For example, single-phase tetragonal ZrO₂ has been successfully obtained when precipitation is carried out at room temperature followed by an aging step. ichtj.waw.pl The calcination temperature applied to the hydrous precursor directly impacts the surface morphology, crystal size, and purity of the final ZrO₂ nanoparticles. nih.gov Higher calcination temperatures generally lead to increased crystal size and a greater degree of particle agglomeration. nih.gov
Table 1: Effect of pH on Zirconia Crystal Phase Formation
| pH Condition | Precipitation Rate | Resulting Crystalline Phase (after Calcination) | Reference |
|---|---|---|---|
| pH ≤ 6 | Not specified | Contains excess sorbate (B1223678) nitrate ions, affecting thermolysis. | researchgate.net |
| pH ≥ 7 | Not specified | Contains excess ammonium ions; more developed surface. | researchgate.net |
| pH 7-11 | Rapid | Predominantly Monoclinic | cambridge.orgiaea.org |
| pH 7-11 | Slow (8 hours) | Tetragonal | cambridge.orgiaea.org |
| pH ~13 | Rapid or Slow | Tetragonal | cambridge.orgiaea.org |
| pH > 12 (Hydrothermal) | Not specified | 100% Monoclinic | iaea.org |
Influence of Surfactants and Chelating Agents on Morphology
The morphology of hydrated zirconium species can be effectively controlled through the use of surfactants and chelating agents during synthesis. These additives influence the nucleation and growth processes, leading to the formation of particles with specific shapes, sizes, and levels of aggregation.
Surfactants play a critical role by preventing the agglomeration of nanoparticles, which tend to clump together to minimize surface energy. nih.gov They achieve this through mechanisms like electrostatic repulsion and steric hindrance. nih.gov For instance, rosin-based surfactants have been successfully employed in the hydrothermal synthesis of zirconia to control its morphology. mdpi.com The use of non-ionic surfactants is also a viable strategy, as their uncharged surfaces can effectively stabilize particles and promote better dispersion. nih.gov
Chelating agents form complexes with zirconium precursors, modifying the hydrolysis and condensation rates during sol-gel or precipitation processes. This complexation influences the structure of the resulting gel network and, consequently, the properties of the final calcined powder. bohrium.com A study utilizing a modified sol-gel method demonstrated that different chelating agents—such as citric acid, oxalic acid, and ethylenediaminetetraacetic acid (EDTA)—resulted in distinct polymeric network structures. bohrium.com The use of EDTA yielded the smallest particle size and the best dispersion, which was attributed to its unique functional groups. bohrium.com In other work, sodium alginate has been used as a chelating agent in a sol-gel method to produce tetragonal zirconia. researchgate.net The interaction between zirconium ions and chelators like deferoxamine-B (DFO) and other hydroxamate-based ligands is also an area of significant study, particularly for biomedical applications. nih.gov
Table 2: Impact of Chelating Agents in Zirconia Synthesis
| Chelating Agent | Synthesis Method | Observed Effect | Reference |
|---|---|---|---|
| Citric Acid, Oxalic Acid, EDTA | Modified Sol-Gel | Forms different polymeric network structures; EDTA produced the smallest, best-dispersed particles. | bohrium.com |
| Sodium Alginate | Sol-Gel with Base Hot Water Treatment | Facilitated the formation of single-phase tetragonal zirconia. | researchgate.net |
| Deferoxamine-B (DFO) | Complexation studies | Forms a hexadentate chelate structure with Zr(IV). | nih.gov |
| Ethylene (B1197577) Glycol / Citric Acid | Polymeric Sol-Gel | Varying the molar ratio modified the phase from cubic to monoclinic and morphology from semi-spherical to nanosheets. | nih.gov |
Control over Crystalline Phases (e.g., Monoclinic, Tetragonal, Cubic Hydrates)
Zirconium dioxide exists in three primary crystalline polymorphs at atmospheric pressure: monoclinic (m-ZrO₂), which is stable at room temperature; tetragonal (t-ZrO₂), stable above 1170°C; and cubic (c-ZrO₂), stable above 2370°C. researchgate.netharvard.edu The synthesis of metastable tetragonal or cubic phases at lower temperatures is a key objective for many applications, particularly in advanced ceramics where the t→m transformation is harnessed for toughening. harvard.eduijoer.com
The crystalline phase of the final zirconia product is determined by a combination of factors imparted during the synthesis of its hydrous precursor. cambridge.orgichtj.waw.pl The choice of precursor salt is significant; chlorides (e.g., ZrOCl₂) have been found to be superior to nitrates for preparing tetragonal nano-zirconia. ichtj.waw.pl The solvent also plays a crucial role. A facile solvothermal method using hydrated zirconyl nitrate and urea demonstrated that using water as a solvent led to the formation of the thermodynamically stable monoclinic phase, while methanol (B129727) as the solvent favored the retention of the tetragonal structure. nih.gov
Precipitation conditions, as discussed previously, are paramount. The pH and the rate of precipitation can be tuned to favor either the monoclinic or tetragonal phase upon calcination. cambridge.orgiaea.org For instance, rapid precipitation in a pH range of 7-11 yields mainly monoclinic zirconia, while slow precipitation produces the tetragonal phase. cambridge.orgiaea.org
Stabilizing agents are often incorporated to retain the tetragonal or cubic phase at room temperature. Yttria (Y₂O₃) is the most common stabilizer used to produce yttria-stabilized tetragonal zirconia polycrystals (Y-TZP). harvard.eduijoer.com By doping with an appropriate amount of yttria (e.g., 4 mol%), a fully tetragonal phase can be achieved at room temperature via a sol-gel route. ijoer.com The synthesis of different zirconia phases can be accomplished by the precise control of various operating parameters and the stoichiometry of the reagents. researchgate.net
Directed Morphology Control in Nanoscale Syntheses
The synthesis of zirconia with controlled morphology at the nanoscale is essential for unlocking its full potential in advanced applications. Various synthesis techniques have been developed to produce zirconia nanostructures with diverse shapes, such as spheres, rods, tubes, and flowers. nih.govmdpi.com
Hydrothermal treatment is a widely used method that allows for the synthesis of different morphologies like needles, spheres, and rods by adjusting reaction conditions. mdpi.comacs.org For example, zirconia nanoshells with unique photoluminescence properties have been synthesized using this approach. mdpi.com The morphology of the resulting zirconia can greatly influence its catalytic performance. mdpi.com
Sol-gel methods, often combined with surfactants or chelating agents, provide another powerful route for morphology control. nih.govbohrium.com By varying the molar ratio of ethylene glycol to citric acid in a polymeric sol-gel method, the morphology of zirconia nanoparticles could be tuned from semi-spherical to nanosheets. nih.gov
Co-precipitation is a straightforward technique where reaction parameters like pH, temperature, and precursor concentration can be adjusted to influence the morphology and size of the resulting nanoparticles. nih.govrsc.org The use of a structure-directing agent, such as honey in a microwave-assisted sol-gel approach, can help produce nanofibers and prevent particle agglomeration. nih.gov The choice of precursor and precipitating agent, such as zirconium nitrate and potassium hydroxide (KOH), can be optimized to obtain crystalline zirconia with a spherical morphology. nih.govrsc.org Ultimately, the precise control over reaction parameters is the key to tailoring the size, shape, and properties of zirconia nanostructures for specific applications. rsc.orgnih.gov
Advanced Structural Elucidation and Spectroscopic Characterization of Zirconium;dihydrate and Hydrated Zirconium Systems
Diffraction Techniques for Crystal Structure and Phase Analysis
Diffraction techniques are indispensable for the investigation of crystalline materials, providing fundamental information about atomic arrangement, crystal structure, and phase composition. In the study of hydrated zirconium systems, these methods allow for the precise determination of the atomic framework, including the positions of zirconium and oxygen atoms, and can track structural transformations that occur upon hydration, dehydration, or changes in temperature and pressure.
X-ray Diffraction (XRD) and Rietveld Refinement
X-ray Diffraction (XRD) is a primary technique for analyzing the crystal structure of materials. It operates by directing X-rays at a sample and measuring the scattering angles of the emergent beams, which produces a diffraction pattern unique to the material's crystal lattice. For complex systems, including many hydrated zirconium compounds, the resulting patterns can feature overlapping reflections from multiple phases. The Rietveld refinement method is a powerful analytical procedure applied to the full diffraction pattern to refine crystallographic parameters, such as lattice parameters, atomic coordinates, and phase fractions, providing a detailed quantitative analysis. iitm.ac.inresearchgate.net
Synchrotron XRD, which uses high-intensity X-rays, is particularly effective for identifying and quantifying various hydride phases in zirconium alloys, which can be considered analogues for understanding complex phase behavior. Studies on Zircaloy-4 have shown that with increasing hydrogen content, δ-hydride is the predominant phase, followed by the appearance of γ-hydride and ε-hydride phases at higher concentrations. psu.edu
The Rietveld method has been crucial in resolving the structures of novel hydrated zirconium compounds. For instance, the crystal structure of γ-zirconium phosphate (B84403) dihydrate, Zr(PO₄)(H₂PO₄)·2H₂O, was solved using powder XRD data. rsc.org The analysis revealed a monoclinic structure where zirconium atoms are octahedrally coordinated by oxygen atoms from both phosphate and dihydrogenphosphate groups. The water molecules in the structure are located in pockets and form zigzag chains, a detail elucidated through the refinement process. rsc.org Similarly, in-situ temperature-resolved synchrotron XRD combined with Rietveld refinement was used to characterize the transformation of τ-Zr(HPO₄)₂ into cubic ZrP₂O₇, identifying two intermediate orthorhombic phases, ρ-Zr(HPO₄)₂ and β-ZrP₂O₇, and determining their precise lattice parameters. nih.gov
The following table summarizes crystallographic data for selected hydrated zirconium compounds determined by XRD and Rietveld refinement.
| Compound | Formula | Crystal System | Space Group | Lattice Parameters (Å, °) | Source |
|---|---|---|---|---|---|
| γ-Zirconium Phosphate Dihydrate | Zr(PO₄)(H₂PO₄)·2H₂O | Monoclinic | P2₁ | a = 5.3825, b = 6.6337, c = 12.4102, β = 98.687 | rsc.org |
| rho-Zirconium Hydrogen Phosphate | ρ-Zr(HPO₄)₂ | Orthorhombic | Pnnm | a = 8.1935, b = 7.7090, c = 5.4080 | nih.gov |
| beta-Zirconium Pyrophosphate | β-ZrP₂O₇ | Orthorhombic | Pnnm | a = 8.3127, b = 6.6389, c = 5.3407 | nih.gov |
Neutron Diffraction for Atomic Positioning and Hydration States
While XRD is sensitive to electron density and thus excellent for locating heavier atoms, it is less effective for precisely positioning light atoms like hydrogen. Neutron diffraction provides a powerful complementary solution. Neutrons scatter from atomic nuclei, and the scattering cross-section does not depend systematically on the atomic number. This makes neutron diffraction exceptionally sensitive to hydrogen atoms, enabling their precise localization within a crystal lattice. mdpi.com This capability is critical for understanding the roles of water molecules and hydroxyl groups in hydrated zirconium systems, including their coordination, orientation, and hydrogen bonding networks. mdpi.com
Neutron diffraction studies on yttria-stabilized zirconia, a material with a defect structure, have successfully quantified the local atomic displacements around oxygen vacancies. One study determined that oxygen ions neighboring a vacancy shift by approximately 0.525 Å towards the vacancy, while metal ions shift by about 0.465 Å away from it. nih.gov This level of precision in determining atomic positions highlights the technique's utility.
In studies of zirconium deuterides (used as an analogue to hydrides for their favorable neutron scattering properties), neutron powder diffraction has been used for in-situ measurements of phase transformations. researchgate.net Rietveld refinement of the neutron diffraction data allowed for the determination of lattice parameters and phase fractions of α-Zr, δ-ZrDₓ, and ε-ZrDₓ phases during heating, providing detailed insight into their structural evolution. researchgate.net The controversial γ-hydride phase was also observed and its structure analyzed. researchgate.net
The table below presents findings from neutron diffraction studies, illustrating the technique's ability to determine precise structural details in zirconium-based systems.
| Material System | Finding | Technique | Quantitative Detail | Source |
|---|---|---|---|---|
| Yttria-Stabilized Zirconia (YSZ) | Atomic displacement around oxygen vacancies | Single Crystal Neutron Diffraction | Oxygen shift: 0.525 (5) Å; Metal ion shift: 0.465 (2) Å | nih.gov |
| Zirconium Deuteride | Lattice parameter determination | Neutron Powder Diffraction | δ-phase (Fm-3m): a = 4.77265 Å; ε-phase (I4/mmm): a = 3.52050 Å, c = 4.45050 Å | |
| Zr-doped Y₂O₃ | Phase segregation analysis | Rietveld Refinement of Neutron Data | Identified a main phase (90%) and a Zr-richer segregated phase (10%) | osti.gov |
Electron Microscopy for Microstructural and Nanostructural Analysis (SEM, TEM, HRTEM)
Electron microscopy techniques, including Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and High-Resolution Transmission Electron Microscopy (HRTEM), are essential for characterizing the morphology, microstructure, and nanostructure of materials.
Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface topography. In the context of hydrated zirconium compounds, SEM can be used to visualize the particle size, shape, and aggregation state of powders, such as zirconium hydroxide (B78521) precipitates. For example, SEM analysis of iron-zirconium oxide nanoparticles revealed quasi-spherical and elongated morphologies. researchgate.net
Transmission Electron Microscopy (TEM) allows for the imaging of the internal structure of a material at very high magnification. By transmitting electrons through an ultrathin specimen, TEM can reveal details about grain size, phase distribution, and crystalline defects. In studies of zirconium hydrides, TEM has been used to identify the morphology of precipitates, such as long, needle-like hydrides within the zirconium matrix. researchgate.net
High-Resolution Transmission Electron Microscopy (HRTEM) offers the ability to image the atomic lattice of a crystalline material directly. This allows for the detailed investigation of crystal structures, interfaces between different phases, and the nature of lattice defects at the atomic scale. For instance, HRTEM has been used to observe the sharp interface between a zirconium matrix and a hydride precipitate. researchgate.net
Together, these microscopy techniques provide a multi-scale understanding of the physical structure of hydrated zirconium systems, from the macroscopic morphology of powders down to the arrangement of individual atoms in the crystal lattice.
Vibrational and Resonance Spectroscopies
Vibrational spectroscopies, such as Raman and Fourier Transform Infrared (FTIR) spectroscopy, probe the vibrational modes of molecules and crystal lattices. These techniques are highly sensitive to chemical bonding, molecular structure, and crystalline phase, making them invaluable for the characterization of hydrated zirconium systems. They can identify the presence of specific functional groups, such as hydroxyl (-OH) groups and water molecules (H₂O), and distinguish between different polymorphs or phases of a material.
Raman Spectroscopy for Phase Identification and Molecular Vibrations
Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser source. The resulting energy shifts in the scattered light correspond to the vibrational frequencies of the bonds within the sample, providing a distinct chemical fingerprint. This technique is particularly useful for distinguishing between different crystalline and amorphous phases of zirconium compounds.
Studies have demonstrated the ability of Raman spectroscopy to monitor the thermal transformation of amorphous zirconium hydroxide, Zr(OH)₄, into crystalline tetragonal zirconia (t-ZrO₂). researchgate.net The Raman spectrum of amorphous hydrous zirconium oxide shows characteristic broad bands, with a notable band around 535 cm⁻¹ assigned to the bridging-hydroxy Zr-O stretching vibration. researchgate.net In contrast, crystalline phases of zirconia exhibit sharp, well-defined peaks. For example, t-ZrO₂ has characteristic Raman signals at approximately 149, 271, 317, 461, 602, and 646 cm⁻¹. researchgate.net The monoclinic phase (m-ZrO₂) shows a different, more complex set of peaks. researchgate.net
Raman spectroscopy is also sensitive to the molecular vibrations of anionic groups and water molecules within a hydrated crystal. An analysis of hydrated zirconium nitrate (B79036) showed a splitting of the nitrate (NO₃⁻) symmetric stretching mode (ν₁) into two components at 1047 and 1030 cm⁻¹, indicating the presence of two structurally distinct types of nitrate groups within the crystal lattice. researchgate.net
The following table lists characteristic Raman bands for several zirconium species, demonstrating the technique's utility in phase and structural identification.
| Compound/Phase | Raman Peak (cm⁻¹) | Assignment | Source |
|---|---|---|---|
| Tetragonal Zirconia (t-ZrO₂) | 149, 271, 317, 461, 602, 646 | Characteristic lattice vibrations | researchgate.net |
| Hydrous Zirconium Oxide | ~535 | Bridging-hydroxy Zr-O stretch | researchgate.net |
| Hydrated Zirconium Nitrate | 1047, 1030 | Splitting of NO₃⁻ ν₁ symmetric stretch | researchgate.net |
| δ-Zirconium Hydride (δ-ZrH₁.₆₆) | 215, 1187 | Characteristic hydride vibrations | ornl.gov |
Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bonds
Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a material as a function of wavelength. The absorbed frequencies correspond to the vibrational energies of specific chemical bonds and functional groups. FTIR is exceptionally well-suited for studying hydrated materials due to the strong IR activity of O-H bonds in both hydroxyl groups and water molecules.
In hydrated zirconium systems, FTIR spectra are dominated by features related to water and hydroxyl groups. A very broad absorption band is typically observed in the 3000–3600 cm⁻¹ region, which corresponds to the O-H stretching vibrations of hydrogen-bonded water molecules and surface hydroxyl groups. researchgate.netdoi.org The breadth of this band indicates a distribution of hydrogen bond strengths. researchgate.net A distinct band around 1630 cm⁻¹ is assigned to the H-O-H bending mode of molecular water. researchgate.net
In-situ FTIR studies of the thermal dehydration of zirconyl chloride octahydrate, which contains the [Zr₄(OH)₈(H₂O)₁₆]⁸⁺ cluster, have demonstrated the ability to distinguish between different types of water molecules. The bending modes (δ(H₂O)) for water molecules coordinated directly to zirconium atoms were observed at 1595 cm⁻¹, while those for lattice water molecules appeared at 1620 cm⁻¹. nih.gov Further bands at 1705 and 1666 cm⁻¹ were attributed to strongly hydrogen-bonded lattice waters. nih.gov This highlights the sensitivity of FTIR to the local chemical environment of water within a hydrated crystal.
The table below summarizes key FTIR absorption bands and their assignments for hydrated zirconium systems.
| Compound/System | FTIR Peak (cm⁻¹) | Assignment | Source |
|---|---|---|---|
| Hydrous Zirconium Oxide | 3000-3600 (broad) | O-H stretch (adsorbed H₂O, Zr-OH) | researchgate.net |
| Hydrous Zirconium Oxide | ~1630 | H-O-H bend (molecular H₂O) | researchgate.net |
| Hydrated ZrO₂ layer | 3419 (broad) | O-H stretch (hydroxyl groups) | doi.org |
| [Zr₄(OH)₈(H₂O)₁₆]⁸⁺ | 1595 | δ(H₂O) of coordinated water (Zr-OH₂) | nih.gov |
| [Zr₄(OH)₈(H₂O)₁₆]⁸⁺ | 1620 | δ(H₂O) of lattice water | nih.gov |
| ZrO₂ surface | 3780, 3668 | O-H stretch (surface Zr-OH groups) | psu.edu |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Environments and Hydration
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for probing the local chemical environment of specific nuclei in a material. In the study of hydrated zirconium systems, solid-state NMR (SSNMR) is particularly valuable. While direct analysis of a compound specifically named "Zirconium;dihydrate" is not prevalent in literature, extensive NMR studies have been conducted on related hydrated zirconium compounds, such as zirconium hydroxides and zirconium phosphates, which provide insight into the nature of hydration.
Key nuclei for these studies include ¹H, ¹³C, ¹⁷O, and ⁹¹Zr.
⁹¹Zr SSNMR: The ⁹¹Zr nucleus (I=5/2) is a quadrupolar nucleus, which makes it sensitive to the local symmetry of the zirconium atom. capes.gov.br Its low natural abundance (11.23%) and moderate quadrupole moment present experimental challenges, often requiring high magnetic fields for adequate resolution. capes.gov.brresearchgate.net Nevertheless, ⁹¹Zr SSNMR spectra provide critical data on the coordination environment, site symmetry, and short-range order around the zirconium centers. researchgate.net Variations in chemical shift (δiso), quadrupolar coupling constant (CQ), and asymmetry parameter (ηQ) can distinguish between different crystallographic sites and phases of zirconium. For instance, studies on zirconocene (B1252598) complexes have shown that these NMR parameters are highly sensitive to changes in ligand substitution and molecular symmetry. capes.gov.br This sensitivity can be leveraged to understand how water molecules or hydroxyl groups coordinate to the zirconium center in hydrated phases.
¹H and ¹³C NMR: Proton (¹H) NMR is instrumental in directly studying the hydrogen environments within hydrated materials. It can differentiate between various water species, such as physisorbed water, chemisorbed water (hydroxyl groups), and structural water molecules. researchgate.net For example, in zirconium hydride (ZrHx), ¹H NMR has been used to probe the electronic structure and the positions of hydrogen. researchgate.net In more complex systems like metal-organic frameworks (MOFs) with zirconium-based nodes, ¹H and ¹³C NMR can elucidate the mobility and structure of organic linkers and entrapped solvent molecules. iaea.org
³¹P NMR: For zirconium phosphate compounds, such as γ-zirconium phosphate dihydrate (γ-Zr(HPO₄)₂·2H₂O), ³¹P magic-angle spinning (MAS) NMR has been used to identify different phosphate environments. osti.gov Studies have revealed distinct resonances corresponding to phosphate groups in different local environments, providing a model for the layered structure and the exchange behavior of the phosphate groups. osti.gov
The combination of these NMR techniques, often supported by Density Functional Theory (DFT) calculations, allows for a comprehensive understanding of the local structure in hydrated zirconium systems, which is essential for relating structure to material properties. researchgate.net
Thermogravimetric and Elemental Analysis for Hydration Stoichiometry
Determining the precise amount of water and the elemental composition is crucial for understanding hydrated zirconium compounds. This is achieved through a combination of thermal and elemental analysis techniques.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are cornerstone techniques for studying the thermal decomposition of hydrated materials. TGA measures the change in mass as a function of temperature, while DSC measures the heat flow associated with thermal events.
When applied to hydrated zirconium compounds like zirconium hydroxide (Zr(OH)₄) or zirconium oxyhydroxide (ZrO(OH)₂·nH₂O), these analyses reveal a multi-stage decomposition process. researchgate.netresearchgate.net
Initial Dehydration: A weight loss is typically observed from room temperature up to around 200-250°C. This corresponds to the removal of loosely bound, physisorbed water from the surface of the particles. researchgate.netresearchgate.net
Dehydroxylation: A more significant weight loss occurs at higher temperatures, generally between 250°C and 500°C. This stage is attributed to the removal of coordinated water and the condensation of adjacent hydroxyl groups (dehydroxylation) to form zirconium oxide (ZrO₂). researchgate.netresearchgate.net
Crystallization: DSC curves often show a sharp exothermic peak, typically between 400°C and 460°C, without a corresponding mass loss in the TGA. researchgate.netresearchgate.netscielo.org.mx This peak signifies the crystallization of the amorphous zirconia into a metastable tetragonal phase (t-ZrO₂). researchgate.netscielo.org.mx At even higher temperatures, a further transformation to the stable monoclinic phase (m-ZrO₂) can occur. capes.gov.br
The total mass loss observed in TGA allows for the calculation of the initial water content and the empirical formula of the hydrated compound. For instance, a study on a zirconium hydroxide gel showed a total mass loss of about 44.1%, occurring in three stages, which included absorbed and coordinated water. researchgate.net Another analysis of a dried zirconium hydroxide sample indicated a total weight loss of about 11%, consistent with the formula ZrO(OH)₂. researchgate.net
Interactive Data Table: Thermal Decomposition Stages of Hydrated Zirconium Compounds
| Sample Type | Temperature Range (°C) | Mass Loss (%) | Associated Event | Reference |
| Zirconium Hydroxide Gel | Room Temp - 500 | ~44.1 | Continuous dehydration (absorbed & coordinated water) | researchgate.netakjournals.com |
| Zirconium Hydroxide Gel | 349 - 460 | - | Exothermic: Crystallization to tetragonal ZrO₂ | researchgate.netakjournals.com |
| Dried Zirconium Hydroxide | Room Temp - 450 | ~11.0 | Dehydration and dehydroxylation to form ZrO(OH)₂ | researchgate.net |
| Dried Zirconium Hydroxide | 419 | - | Exothermic: Crystallization of amorphous to tetragonal ZrO₂ | researchgate.net |
| Zirconium Oxyhydroxide | 25 - 110 | - | Initial mass loss from surface water | researchgate.net |
| Zirconium Oxyhydroxide | 290 - 450 | - | Dehydroxylation of zirconyl hydroxide | researchgate.net |
Note: Specific temperatures and mass loss percentages can vary depending on the synthesis method, particle size, and heating rate.
To complement thermal analysis, spectroscopic techniques are used to determine elemental composition and the nature of surface species.
Energy-Dispersive X-ray Spectroscopy (EDX/EDS): Often coupled with scanning electron microscopy (SEM), EDX provides elemental analysis of the material. It can confirm the presence of zirconium and oxygen and detect any impurities. In studies of composite materials, such as Portland cement with zirconium oxide, EDX has been used to map the elemental distribution and identify the different hydration products. nih.gov
X-ray Fluorescence (XRF): XRF is a robust non-destructive technique for quantitative elemental analysis of major and trace elements in materials like zirconia. crb-gmbh.comresearchgate.net It is widely used for quality control in the production of zirconium-based materials, ensuring the correct stoichiometry and purity. crb-gmbh.com For example, XRF can accurately determine the concentration of ZrO₂ and other oxides like HfO₂, which is often naturally present with zirconium. crb-gmbh.com
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about elemental composition and chemical states on the material's surface (typically the top 1-10 nm). For hydrated zirconium systems, XPS can distinguish between zirconium bonded to oxygen in an oxide network (Zr-O) and zirconium bonded to hydroxyl groups (Zr-OH). The Zr 3d and O 1s core level spectra are particularly informative. The Zr 3d spectrum for zirconia typically shows a doublet (3d₅/₂ and 3d₃/₂) that can be deconvoluted to identify contributions from both ZrO₂ and Zr(OH)x species. researchgate.netaip.org Similarly, the O 1s peak can be resolved into components corresponding to the oxide lattice, surface hydroxyl groups, and adsorbed water. researchgate.net
Interactive Data Table: Representative XPS Binding Energies for Zirconium Species
| Spectral Region | Chemical State | Binding Energy (eV) | Reference |
| Zr 3d₅/₂ | ZrO₂ | ~182.2 - 182.7 | researchgate.netthermofisher.com |
| Zr 3d₅/₂ | Zr(OH)x / ZrOH | ~183.6 | researchgate.net |
| O 1s | ZrO₂ | ~529.7 | researchgate.net |
| O 1s | Zr-OH | ~531.4 | researchgate.net |
Investigations of Hydration State and Dehydration Mechanisms
The state of water in zirconium compounds is complex, encompassing physisorbed water, chemisorbed water (hydroxyl groups), and coordinated water molecules. Understanding the transformation between these states during dehydration is key to controlling the properties of the final zirconia material.
The dehydration of zirconium hydroxide or hydrated zirconia is not a simple loss of water molecules but a sequential process. akjournals.com
Loss of Physisorbed Water: The initial heating stage involves the desorption of physically adsorbed water layers from the particle surfaces. This process generally occurs at relatively low temperatures (below ~200°C) and is reversible. researchgate.netakjournals.com
Condensation of Hydroxyl Groups: As the temperature increases, the primary dehydration mechanism is the condensation of neighboring surface and bulk hydroxyl groups (olation and oxolation), releasing water molecules and forming Zr-O-Zr bridges. This is an irreversible process that fundamentally changes the material from a hydroxide or oxyhydroxide to an oxide. researchgate.netresearchgate.net The process can be represented as: Zr-OH + HO-Zr → Zr-O-Zr + H₂O
Structural Reorganization and Crystallization: The removal of water and hydroxyl groups from the amorphous hydrated precursor leads to significant structural rearrangement. This eventually provides the energy for nucleation and growth of crystalline phases, typically starting with metastable tetragonal zirconia (t-ZrO₂), as observed by the exothermic peak in DSC scans. researchgate.netscielo.org.mxakjournals.com The properties of the resulting zirconia, such as particle size and phase composition, are highly dependent on the nature of the precursor and the conditions of the dehydration process. researchgate.net
Studies have shown that the final oxide surface can be rehydrated when exposed to water, leading to the reconstruction of a hydrous surface layer, which can alter the material's surface properties. bohrium.com The interaction of water with specific crystal faces of zirconia is also an area of active research, revealing that the structure of adsorbed water layers can vary significantly depending on the crystal orientation. osti.govkaist.ac.kr
Theoretical and Computational Chemistry Studies of Zirconium;dihydrate and Hydrated Zirconium Interactions
Quantum Mechanical and Ab Initio Approaches
Quantum mechanical methods, particularly Density Functional Theory (DFT) and Ab Initio Molecular Dynamics (AIMD), offer a first-principles basis for understanding the interactions between zirconium and water molecules without reliance on empirical data.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been systematically applied to study the interaction of water with zirconium-based materials, the properties of zirconium hydrides, and the electronic characteristics of zirconium dioxide (ZrO2), a common surface for hydration studies.
DFT calculations have been used to explore the adsorption and dissociation of water molecules on ZrO2 surfaces. Studies on the monoclinic ZrO2 (111) surface revealed that surface zirconium atoms act as Lewis acid active sites, interacting with the oxygen atom of a water molecule through the oxygen's p-orbital and the zirconium's d-orbital. dntb.gov.uanih.gov This interaction leads to strong adsorption and, in some cases, dissociation of the water molecule. dntb.gov.uanih.gov The structure of the adsorbed water molecule is distorted, with changes in bond lengths and angles indicating a strong interaction with the surface. nih.gov For instance, the distance between a surface Zr atom and the oxygen of an adsorbed water molecule is calculated to be around 2.4 Å. nih.gov
The electronic properties of cubic zirconium dioxide (c-ZrO2) have also been thoroughly investigated using DFT. The conduction band of c-ZrO2 is primarily formed by the unoccupied 4d orbitals of zirconium atoms, with minor contributions from oxygen atoms. mdpi.com DFT calculations using hybrid functionals like B3LYP have determined the bandgap of c-ZrO2 to be approximately 5.17 eV, which aligns well with experimental findings. mdpi.com
In the context of zirconium hydrides, DFT is used to determine structural, electronic, and thermodynamic properties. researchgate.net Calculations for δ-phase (Fm-3m) and ε-phase (I4/mmm) zirconium dihydride (ZrH2) illustrate the electronic structure and help predict their stability. researchgate.net The formation energies of various zirconium hydrides have been estimated using DFT, providing fundamental thermodynamic data. researchgate.net
| Adsorption Site | Zr-O Distance (Å) | H-O Bond 1 (Å) | H-O Bond 2 (Å) | ∠HOH (°) |
|---|---|---|---|---|
| A | 2.364 | 0.979 | 1.004 | 104.4 |
| B | 2.392 | 0.981 | 0.995 | 105.1 |
| C | 2.401 | 0.980 | 0.998 | 104.8 |
| D | 2.435 | 0.978 | 1.001 | 104.5 |
| Isolated H₂O | N/A | 0.970 | 0.970 | 103.6 |
Ab initio molecular dynamics (AIMD) extends DFT by simulating the movement of atoms over time, providing insights into the dynamic processes of hydration and atomic transport at finite temperatures. This method is particularly useful for studying the behavior of water at zirconium interfaces and the dynamics of hydrogen in zirconium hydrides.
AIMD simulations of the monoclinic ZrO2 surface in the presence of liquid water show that surface hydration is a dynamic process. researchgate.net These simulations reveal that two-fold-coordinated oxygen sites on the zirconia surface are readily protonated, forming hydroxyl groups. researchgate.net The simulations also show active proton exchange between adsorbed water molecules and surface hydroxyls, demonstrating the high mobility of protons on the hydrated surface. researchgate.net
For layered materials like alpha-zirconium phosphate (B84403) (α-Zr(HPO4)2·H2O), AIMD simulations at 300 K are used to study the dynamic behavior of hydrogen bonding. acs.org These simulations, performed under constant pressure and temperature, account for thermal expansion and the dynamic separation of layers, providing a realistic model of how intercalated water molecules mediate hydrogen bonding networks and contribute to the material's stability. acs.org
In the study of zirconium hydrides, AIMD is employed to generate phonon spectra for materials like δ-ZrHx and ε-ZrH2. mdpi.com These simulations help understand the vibrational dynamics of hydrogen and zirconium atoms within the crystal lattice, which is crucial for applications in nuclear engineering. mdpi.commdpi.com Furthermore, AIMD simulations have been used to investigate the structural and dynamical properties of the hydrated Zr4+ ion in aqueous solutions, revealing details about the coordination shell of water molecules surrounding the ion. researchgate.net
Multiscale Modeling and Simulation
While quantum mechanical methods are precise, they are computationally expensive and limited to small systems and short timescales. Multiscale modeling bridges this gap by combining different simulation techniques to model complex phenomena like hydride precipitation and surface reactions over larger scales.
Phase-field modeling is a powerful computational technique used to simulate the evolution of microstructures, such as the precipitation of hydride particles in zirconium alloys. kns.orgbit.edu.cn In nuclear reactors, zirconium cladding can absorb hydrogen, and when the concentration exceeds the solubility limit, brittle hydride particles precipitate, potentially compromising the cladding's integrity. psu.eduproquest.com
These models simulate the nucleation and growth of hydride phases (e.g., δ-hydride or γ-hydride) within the zirconium matrix. kns.orgbit.edu.cn By solving time-dependent equations for concentration and structural order parameters, phase-field simulations can predict the morphology (shape and orientation) of the hydride precipitates. bit.edu.cnpsu.edu Research has shown that even without external stress, initial spherical hydride nuclei evolve into the platelet shapes observed experimentally. kns.org
A key focus of these simulations is understanding how external stress, such as the hoop stress in fuel cladding, affects the orientation of these hydride platelets. kns.orgpsu.edu Hydrides oriented radially to the cladding tube are more detrimental than those oriented circumferentially because they provide an easy path for crack propagation. psu.edu Phase-field models incorporate elastic strain energy arising from the lattice mismatch between the hydride precipitate and the zirconium matrix to predict how applied stress influences this orientation. kns.org These simulations are crucial for predicting cladding performance and ensuring safety during long-term storage of spent nuclear fuel. kns.org
Thermodynamic modeling is essential for understanding the conditions under which various zirconium hydride and oxide phases form and react. This involves developing models based on fundamental thermodynamic principles and data, such as Gibbs free energy, to predict chemical equilibrium. osti.govornl.gov
For the zirconium-hydrogen system, thermodynamic models are used to predict hydride precipitation in nuclear fuel cladding. ornl.gov The process is driven by the cooling of the cladding, which causes the hydrogen concentration to exceed its solubility limit. osti.gov Thermodynamic data, such as the Gibbs free energy for different hydride phases (e.g., γ-ZrH, δ-ZrH1.5, and ε-ZrH2), are used as input for phase-field and other simulation tools to model the evolution of the microstructure. osti.govornl.gov
The reaction between zirconium metal and water is also a critical area of thermodynamic modeling, especially in the context of nuclear reactor safety. osti.govnrc.gov The reaction, Zr + 2H₂O → ZrO₂ + 2H₂, is highly exothermic. osti.gov Thermodynamic and kinetic models are used to predict the rate of this reaction at high temperatures, which is often limited by the diffusion of reactants or the availability of steam. osti.gov
Significant effort has been dedicated to creating comprehensive thermodynamic databases for zirconium compounds, including its various oxides and aqueous complexes. pageplace.deoecd-nea.org However, data for zirconium hydrolysis can be highly contradictory in the literature, necessitating critical re-evaluation to develop consistent thermodynamic models. pageplace.deoecd-nea.org
| Compound | Heat of Formation (kcal/mole) | Heat of Formation (kJ/mole) |
|---|---|---|
| ZrH₂ | -39.7 | -166.1 |
| ZrH₁.₈₅ | -38.2 | -159.8 |
| ZrH₁.₇₀ | -34.7 | -145.2 |
| ZrH₁.₄₃ | -30.05 | -125.7 |
| ZrH₁.₂₃ | -25.3 | -105.9 |
Computational studies are vital for elucidating the mechanisms of water interaction with zirconium-based surfaces, a key factor in catalysis, corrosion, and biocompatibility. These studies often focus on zirconium dioxide (ZrO₂), the passive oxide layer that forms on zirconium metal.
The hydration and subsequent dehydration of zirconia surfaces are critical for modeling supported metal catalysts, which are often prepared in aqueous solutions and then activated by heating (calcination). researchgate.net Dynamic simulations using AIMD have shown that at mild temperatures (273 K to 373 K), the monoclinic zirconia surface becomes hydrated with a specific coverage of hydroxyl groups and undissociated water molecules. researchgate.net
To simulate the dehydration that occurs during calcination, DFT calculations are used to determine the free energies associated with the stepwise desorption of water from the surface. researchgate.net This allows for the construction of phase diagrams that show the state of the surface (i.e., the coverage of hydroxyls and water) at various temperatures. researchgate.net
Kinetic parameters for dehydration, such as activation energy, can also be estimated from computational and experimental data. For instance, studies on zirconia xerogels have shown how the activation energy for dehydration changes based on structural modifications. The dehydration of materials like calcium hydroxide (B78521) can be significantly improved by doping with zirconium compounds, a process that can be modeled to understand the thermodynamic and kinetic enhancements. researchgate.net These computational insights into surface hydration and dehydration are crucial for designing materials with tailored surface properties for a range of applications. researchgate.netrsc.org
Modeling of Intermolecular Interactions and Spectroscopic Properties of Hydrated Zirconium Interactions
Theoretical and computational chemistry methodologies are pivotal in elucidating the intricate intermolecular interactions and spectroscopic characteristics of hydrated zirconium species. These computational approaches, primarily rooted in density functional theory (DFT) and molecular dynamics (MD) simulations, provide a molecular-level understanding that is often challenging to obtain through experimental techniques alone.
Intermolecular Interactions in Hydrated Zirconium Systems
First-principles molecular dynamics (FPMD) simulations and DFT calculations have been extensively employed to model the interaction of water with zirconium, particularly at the interface with zirconium dioxide (ZrO₂), a common and stable oxide of zirconium. These studies reveal the nature of the forces and bonding between zirconium atoms and water molecules.
Research has shown that the interaction between water and a ZrO₂ surface is multifaceted, involving both molecular adsorption and dissociation of water molecules. nih.govresearchgate.net On the monoclinic ZrO₂ (111) surface, for instance, specific zirconium atoms act as Lewis acid sites, interacting with the oxygen atom of a water molecule. nih.gov This interaction involves the p orbital of the oxygen atom and the d orbital of the zirconium atom. nih.gov
Computational models have identified that water molecules can be strongly adsorbed onto the ZrO₂ substrate, leading to the formation of Zr-O bonds. nih.gov In some cases, the adsorbed water molecules dissociate, forming hydroxyl groups (O-H) on the surface. nih.govresearchgate.net The dissociation can occur directly or be facilitated by a proton exchange between two adjacent water molecules on the surface. nih.gov
The strength and nature of these interactions can be quantified through calculated parameters such as adsorption energies and intermolecular distances. For example, the distance between a surface zirconium atom and the oxygen atom of an adsorbing water molecule has been calculated to be approximately 2.15 Å, indicating a strong interaction. nih.gov Following the dissociation of a water molecule at various active sites on the ZrO₂ surface, the Zr-O distance can decrease to values as low as 2.073 Å. nih.gov
A comprehensive study combining temperature programmed desorption (TPD), X-ray photoelectron spectroscopy (XPS), scanning tunneling microscopy (STM), and DFT calculations on an ultrathin trilayer zirconia film provided detailed insights into water adsorption. rsc.org The study found a desorption barrier of 0.57 ± 0.04 eV for the water monolayer, which corresponds to the energy of the intermolecular interaction. rsc.org
The table below summarizes key intermolecular distances for water interacting with a monoclinic ZrO₂(111) surface, as determined by first-principles molecular dynamics simulations. nih.gov
| Interacting Atoms | Interaction Type | Distance (Å) |
| Zr (surface) - O (water) | Adsorption | ~2.15 |
| O (water) - H (water) | Intramolecular bond | ~1.0 |
| H (water) - H (other water) | Intermolecular interaction | ~2.3 |
| O (water) - H (other water) | Hydrogen bond | 1.6 - 2.1 |
This table presents interactive data. You can sort and filter the information by clicking on the column headers.
Computational studies have also explored the behavior of hydrated zirconium ions in aqueous solutions. DFT-based molecular dynamics calculations on zirconium monomers in low acid concentration solutions have been used to model aqua and hydroxo zirconium complexes. researchgate.net These simulations help determine the coordination number and the structure of the solvation shells around the zirconium ion. Such studies indicate that a minimum of 30 explicit solvent water molecules are necessary to accurately model the first two solvation spheres of a zirconium ion. researchgate.net
Furthermore, quantum chemistry calculations have been used to investigate the stability of seven- or eight-coordinated zirconium (IV) complexes, where the zirconium ion is bound to oxygen atoms from chelators and surrounding water molecules. nih.gov
Spectroscopic Properties from Computational Models
Computational chemistry is also instrumental in predicting and interpreting the spectroscopic properties of hydrated zirconium systems. Theoretical calculations of vibrational frequencies, for example, can be correlated with experimental data from techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy.
In the context of water interacting with zirconia surfaces, computational models can predict the vibrational modes of adsorbed water molecules and surface hydroxyl groups. These predicted frequencies can help assign the peaks observed in experimental spectra. For instance, the O-H stretching frequency of hydroxyl groups formed upon water dissociation on a zirconia surface can be calculated and compared with experimental FTIR data.
The electronic structure and optical properties of yttria-stabilized zirconia have been investigated using a combination of experimental techniques and DFT calculations. aps.org These studies show that theoretical computations can accurately predict features in the electronic structure, such as the band gap and the energies of defect states, which can be probed by spectroscopic methods like electron energy-loss spectroscopy and photoelectron spectroscopy. aps.org
The table below provides an example of how theoretical vibrational frequencies are correlated with experimental data for the hydroxyl group in a different molecular context, illustrating the methodology that would be applied to hydrated zirconium species. ias.ac.in
| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated Frequency (cm⁻¹) | PED Contribution (%) |
| O-H stretching | 3790 | 3800 | 3795 | 99 |
| O-H in-plane bending | 1482 | 1483 | 1485 | 69 |
This table presents interactive data. You can sort and filter the information by clicking on the column headers.
Catalytic Applications of Zirconium;dihydrate and Hydrated Zirconium Catalysts
Fundamental Principles of Zirconium-Mediated Catalysis
The catalytic activity of zirconium compounds is primarily rooted in their electronic structure and resulting chemical properties. Zirconium typically exists in the +4 oxidation state, which corresponds to a d⁰ electron configuration. rsc.org This lack of d-electrons makes zirconium(IV) compounds effective Lewis acids, readily accepting electron pairs from other molecules (Lewis bases). rsc.org This Lewis acidity is a cornerstone of their catalytic function, allowing them to activate substrates by coordinating to Lewis basic sites, such as the oxygen or nitrogen atoms in organic molecules. rsc.orgrsc.org
Zirconium compounds are recognized as relatively inexpensive, low-toxicity, stable, and green catalysts for numerous significant organic transformations. nih.gov The chemical reactivity of zirconium allows it to react with many nonmetallic elements at high temperatures, and its halogenated compounds exhibit Lewis acid properties that catalyze a variety of chemical reactions. alfachemic.com The common valence states for zirconium are 0, +2, +3, and +4, with the +4 state being most prevalent in catalytic applications. alfachemic.com The robust coordination link between the strongly Lewis acidic Zr⁴⁺ ions and Lewis basic anions contributes to the stability of these catalysts. nih.gov This inherent stability allows them to function under harsh reaction conditions. luxfermeltechnologies.com
Heterogeneous Catalysis with Hydrated Zirconia Systems
Hydrated zirconia (ZrO₂·nH₂O) and its calcined form, zirconia (ZrO₂), are pivotal in heterogeneous catalysis, serving both as stable catalyst supports and as solid acid catalysts themselves. Their polymorphic nature, existing in monoclinic, tetragonal, and cubic phases depending on temperature, influences their catalytic properties. mdpi.com The monoclinic and metastable tetragonal phases are most commonly employed in catalysis. mdpi.com
Zirconia's remarkable stability and resistance to chemical degradation make it an excellent support material for catalytically active metals. luxfermeltechnologies.com It provides a high specific surface area with numerous active sites for molecular interaction. luxfermeltechnologies.com This resilience makes zirconia-supported catalysts resistant to fouling from impurities, ensuring prolonged effectiveness. luxfermeltechnologies.com
Research has focused on synthesizing high-surface-area zirconia and enhancing its thermal stability. While pure zirconia's surface area can decrease at high temperatures due to crystallite growth and phase transformations, its stability can be significantly improved by adding oxide dopants. utwente.nl For example, the addition of lanthanum oxide (La₂O₃) has been shown to improve the thermal stability of monoclinic zirconia up to 900°C. utwente.nl Zirconia's utility as a support is demonstrated in various applications:
Palladium on Zirconia (Pd/ZrO₂): Monoclinic zirconia prepared from zirconyl chloride octahydrate (ZrOCl₂·8H₂O) has been used as a support for palladium catalysts. mdpi.com These catalysts, with palladium uniformly dispersed on the zirconia surface, have shown good activity in the degradation of organic dyes. mdpi.com
Nickel on Zirconia (Ni/ZrO₂): Zirconia with a unique, hierarchically structured morphology has proven to be a superior support for nickel catalysts used in the dry reforming of methane (B114726). This enhanced performance is attributed to higher Ni dispersion, stronger metal-support interactions, and increased basicity of the support.
Stabilizing Other Supports: Grafting a monolayer of zirconia onto silica (B1680970) supports like SBA-15 enhances the hydrothermal stability of the underlying material, preventing pore collapse in high-temperature aqueous environments. acs.org
Table 1: Properties of Zirconia-Based Catalyst Supports
| Support System | Key Features | Application Example | Reference |
|---|---|---|---|
| La₂O₃-doped ZrO₂ | Improved thermal stability of monoclinic zirconia up to 900°C. | General high-temperature catalysis. | utwente.nl |
| Ni/ZrO₂-ipch | Hierarchically structured zirconia enhances Ni dispersion and metal-support interaction. | Dry reforming of methane. | |
| Pd/ZrO₂ | Uniform dispersion of active metal (Palladium) on monoclinic zirconia. | Degradation of Rhodamine-B dye. | mdpi.com |
| ZrO₂/SBA-15 | Zirconia monolayer improves hydrothermal stability of the silica support. | Aqueous phase biomass processing. | acs.org |
Zirconia itself exhibits Lewis acidic properties, but its acidity can be dramatically increased through modification, most notably by sulfation. rsc.orgmdpi.com Sulfated zirconia (SZ) is a robust solid acid catalyst used in a variety of industrially important reactions, including hydrocarbon isomerization, alkylation, and esterification. acs.org
The sulfation process, which can be achieved using precursors like sulfuric acid or ammonium (B1175870) sulfate (B86663), enhances both Brønsted and Lewis acidity. mdpi.comacs.org This increased acidity arises from the interaction between sulfate ions and the zirconia surface. mdpi.com The strength of these acid sites has been a subject of extensive research, with SZ being considered a strong solid acid, and in some forms, a superacid. tandfonline.comresearchgate.net The catalytic activity of SZ is directly related to this enhanced acidity. For instance, in the ketonization of acetic acid, the surface acidity of zirconia catalysts was found to increase linearly with the degree of sulfation, leading to higher catalytic activity. acs.org Zirconia-based solid acids are considered green and reusable heterogeneous catalysts for a multitude of organic synthesis reactions. researchgate.netacs.org
Applications in Organic Synthesis Reactions
Zirconium catalysts, including hydrated and organometallic variants, are widely employed to facilitate key bond-forming reactions in organic synthesis. nih.govalfachemic.com Their Lewis acidic nature is instrumental in activating substrates for a range of transformations.
Zirconium compounds are effective catalysts for various addition reactions, a fundamental class of transformations in organic chemistry. alfachemic.com Zirconium tetrachloride (ZrCl₄) is a commonly used catalyst for reactions such as the Michael addition, where it facilitates the conjugate addition of 1,3-dicarbonyl compounds to α,β-unsaturated ketones under mild conditions with high yields. alfachemic.com
Organozirconium reagents, often generated in situ from alkenes via hydrozirconation with Schwartz's reagent (Cp₂ZrHCl), are relatively inert but can add to carbonyl compounds in the presence of a co-catalyst or mediator. nih.govmdpi.com This strategy has been successfully applied to the catalytic enantioselective addition of alkylzirconium species to both aromatic and aliphatic aldehydes, providing an efficient route to chiral alcohols. nih.govmdpi.com Other zirconium-catalyzed addition reactions include the Aldol reaction, the Strecker reaction, and the Baylis-Hillman reaction. alfachemic.combohrium.com
Table 2: Examples of Zirconium-Catalyzed Addition Reactions
| Reaction Type | Zirconium Catalyst/Reagent | Substrates | Key Finding | Reference |
|---|---|---|---|---|
| Michael Addition | ZrCl₄ | 1,3-dicarbonyl compounds and α,β-unsaturated ketones | High yields under mild conditions. | alfachemic.com |
| Enantioselective Alkyl Addition | Alkylzirconium (from Cp₂ZrHCl) / Ti(OiPr)₄ | Alkenes and aromatic/aliphatic aldehydes | In-situ generation of nucleophiles for chiral alcohol synthesis. | nih.govmdpi.com |
| Allylation | ZrOCl₂·8H₂O | Aldehydes and allyltributyltin | Effective catalysis of C-C bond formation. | bohrium.com |
| Carbonyl Reduction | Cp₂ZrCl₂ / Hydrosilane | Ketones, aldehydes, enones, lactones | Mild, in-situ generation of zirconium hydride catalyst. | acs.org |
Zirconium complexes also serve as powerful catalysts for cycloaddition and molecular rearrangement reactions. In cycloadditions, zirconium-based reagents can bring together multiple components to construct cyclic molecules. A notable example involves the reaction of zirconacyclopentadienes with quinones, mediated by copper(I) chloride, to synthesize higher para-quinones in a one-pot process. acs.org Furthermore, zirconium hydrazinediido complexes undergo [2+2] cycloaddition reactions with allenes and heteroallenes, forming metallaazacyclobutanes. acs.org Mechanistic studies have shown that some zirconacycles can undergo reversible [2+2] retrocycloaddition to generate transient imidozirconium species, which can then be trapped by unsaturated molecules like alkynes in a subsequent [2+2] cycloaddition. nih.gov
In the realm of rearrangement reactions, zirconium catalysts promote the structural reorganization of molecules. Zirconium tetrachloride (ZrCl₄) has been shown to catalyze several classical named rearrangements, including the Ferrier, Beckmann, and Fries rearrangements. alfachemic.com Additionally, specific chiral zirconium complexes can catalyze enantioselective rearrangements, such as the Baeyer-Villiger rearrangement of 3-phenylcyclobutanone (B1345705) to form lactones. alfachemic.com
Table 3: Zirconium in Cycloaddition and Rearrangement Reactions
| Reaction Type | Zirconium Species | Transformation Example | Reference |
|---|---|---|---|
| [2+2] Cycloaddition | Zirconium hydrazinediido complexes | Reaction with allenes to form metallaazacyclobutanes. | acs.org |
| Cycloaddition | Zirconacyclopentadienes / CuCl | Reaction of two alkynes and a quinone to form higher para-quinones. | acs.org |
| Ferrier Rearrangement | ZrCl₄ | Rearrangement of glycals. | alfachemic.com |
| Baeyer-Villiger Rearrangement | Zr-(S)-BINOL complex | Rearrangement of 3-phenylcyclobutanone to a lactone. | alfachemic.com |
Multi-Component Reactions
Hydrated zirconium catalysts, valued for their low toxicity, cost-effectiveness, and stability, have demonstrated significant efficacy in promoting multi-component reactions (MCRs). researchgate.net These reactions, where multiple starting materials react in a single step to form a complex product, are central to efficient and green chemistry. Zirconium compounds, particularly those with Lewis acidic properties, are effective in activating substrates and facilitating the formation of new bonds. researchgate.netnih.gov
Zirconia (ZrO2) and various zirconium salts are employed in the synthesis of diverse heterocyclic compounds, which are often biologically active. acs.org The use of zirconia nanoparticles, for instance, provides a large surface area with numerous active sites, enhancing catalytic efficiency in MCRs. acs.orgluxfermeltechnologies.com Furthermore, the development of recyclable zirconium catalysts, such as magnetic nanocomposites, aligns with the principles of sustainable chemistry by allowing for easy separation and reuse without significant loss of activity. acs.org
Hydrated forms of zirconium catalysts, like zirconyl chloride octahydrate (ZrOCl2·8H2O), have been successfully used in aqueous media, highlighting their practicality and environmental friendliness. researchgate.net The application of these catalysts often leads to high yields, cleaner reaction profiles, and simpler work-up procedures compared to traditional methods. researchgate.net
Specific Reaction Examples (e.g., Epoxide Ring Opening, Indolylmethane Synthesis)
The versatility of hydrated zirconium catalysts is evident in their application to specific and important organic transformations, such as the synthesis of indolylmethanes and the ring-opening of epoxides.
Indolylmethane Synthesis:
Bis(indolyl)methanes and tris(indolyl)methanes are significant compounds due to their presence in bioactive natural products. Hydrated zirconium catalysts have proven to be highly efficient in catalyzing the electrophilic substitution reaction between indoles and various carbonyl compounds (aldehydes and ketones) to produce these methane derivatives.
For example, zirconyl(IV) chloride (ZrOCl2), a moisture-stable and inexpensive salt, effectively catalyzes the synthesis of bis(indolyl)methanes at room temperature with low catalyst loading. researchgate.net This method is characterized by high conversions, short reaction times, and straightforward experimental procedures. researchgate.net Similarly, zirconium(IV) oxynitrate hydrate (B1144303) has been used for the condensation of indoles with aldehydes, leading to bis- and tris(indolyl)methane products. bohrium.com Zirconia (ZrO2) nanoparticles also serve as an effective catalyst for the condensation reaction between indole (B1671886) and various aromatic aldehydes. rsc.org
| Catalyst | Reaction | Key Findings | Reference |
|---|---|---|---|
| Zirconyl(IV) chloride (ZrOCl2) | Electrophilic substitution of indole with aldehydes/ketones | Efficient for bis(indolyl)methane synthesis with low catalyst loading, high conversions, and short reaction times. | researchgate.net |
| Zirconium(IV) oxynitrate hydrate | Condensation of indoles and aldehydes | Successfully synthesizes bis- and tris(indolyl)methanes under ambient conditions. | bohrium.com |
| Zirconia (ZrO2) nanoparticles | Condensation of indole and aromatic aldehydes | Demonstrates high efficacy and applicability to a variety of aldehydes. | rsc.org |
| Zirconium(IV) chloride (ZrCl4) | Reaction of isatin (B1672199) and indole | Provides an efficient route to symmetrical and unsymmetrical 3,3-di(indol-3-yl)indolin-2-ones and symmetrical tris(indolyl)methane. | mdpi.com |
Epoxide Ring Opening:
The ring-opening of epoxides is a fundamental reaction for the synthesis of valuable molecules like β-amino alcohols. Zirconium-based catalysts have been developed to facilitate this transformation, even in complex environments. A notable example is the use of zirconium tetrakis(dodecyl sulfate) [Zr(DS)4] to catalyze the ring-opening of on-DNA epoxides with amines in water. researchgate.netyoutube.com This reaction is significant for the generation of DNA-encoded libraries, which are powerful tools in drug discovery. researchgate.netyoutube.com The subsequent cyclization of the resulting β-amino alcohols can produce a variety of non-aromatic heterocycles. researchgate.net
Zirconium(IV) isopropoxide complexes, when combined with a cocatalyst, have also been evaluated for the ring-opening copolymerization (ROCOP) of epoxides like cyclohexene (B86901) oxide with anhydrides to form polyesters. mdpi.com The Lewis-acidic nature of the Zr(IV) center is key to activating the epoxide ring for nucleophilic attack. rsc.org
| Catalyst System | Reaction Type | Substrates | Significance | Reference |
|---|---|---|---|---|
| Zirconium tetrakis(dodecyl sulfate) [Zr(DS)4] | Ring-opening with amines | on-DNA epoxides | Enables synthesis of diverse DNA-encoded libraries in water. | researchgate.netyoutube.com |
| Zirconium(IV) isopropoxide complexes with cocatalyst | Ring-opening copolymerization (ROCOP) | Cyclohexene oxide and phthalic anhydride | Produces polyesters with moderate molar mass and narrow dispersities. | mdpi.com |
| Zirconocene (B1252598) | Reductive ring-opening | Various epoxides | Acts as an alternative to titanocene (B72419) catalysts, proceeding via visible light photocatalysis. | rsc.org |
Electrocatalytic Functions of Hydrated Zirconium Materials
While zirconium compounds like oxides and chlorides are well-established as catalysts in organic synthesis, their role in electrocatalysis, particularly for water splitting, is an emerging area of research. In this context, zirconium-based materials often function as stable supports or as dopants to enhance the activity of other catalytic metals, rather than as the primary active species themselves. researchgate.netbohrium.com
Oxygen Evolution Reaction (OER) Electrocatalysis
Research has shown that modifying ZrP nanomaterials by intercalating or adsorbing earth-abundant metals like iron, cobalt, and nickel can create active electrocatalysts for the OER. bohrium.commdpi.com For instance, mixed-metal NiFe-intercalated ZrP has demonstrated superior OER performance with decreased overpotentials and increased mass activities compared to catalysts where the metals are simply adsorbed on the surface. bohrium.com The ZrP support is thought to enhance catalytic performance by providing a stable, high-surface-area scaffold. youtube.com
Additionally, doping other metal oxides with zirconium has been shown to improve OER activity and stability. For example, doping cobalt oxide (Co₃O₄) with zirconium can enhance its performance in the acidic OER by triggering a more efficient lattice oxygen-mediated mechanism. acs.org Similarly, incorporating zirconium into ruthenium oxide (RuO₂) can increase its stability in acidic media, addressing a key challenge for this highly active OER catalyst. researchgate.net
Hydrogen Evolution Reaction (HER) Electrocatalysis
The hydrogen evolution reaction (HER) is the cathodic half-reaction in water splitting. The direct use of simple hydrated zirconium compounds as HER electrocatalysts is not widely reported. However, zirconium is a component in several advanced materials designed for HER.
Ion Exchange and Adsorption Properties of Zirconium;dihydrate and Hydrated Zirconium Frameworks
Principles of Ion Exchange in Layered Zirconium Phosphates and Related Materials
Layered zirconium phosphates, particularly the alpha (α-ZrP) and gamma (γ-ZrP) phases, are inorganic ion-exchange materials known for their thermal and chemical stability. tandfonline.comnih.gov Their structure consists of zirconium atoms bridged by phosphate (B84403) groups, forming layers. mdpi.com Between these layers are exchangeable protons associated with the phosphate groups, which can be replaced by other cations. mdpi.com This ion exchange capability is a key feature of these materials, enabling their use in various applications. nih.gov
Intercalation Mechanisms and Interlayer Space Dynamics
The process of ion exchange in layered zirconium phosphates is intrinsically linked to the intercalation of guest species into the interlayer space. mdpi.com For an ion to be exchanged, it must first enter the space between the layers, a process that is heavily influenced by the interlayer distance and the nature of the guest species. researchgate.net
The intercalation mechanism often involves a pre-swelling step. psu.edu For instance, the narrow interlayer spacing of α-ZrP (approximately 7.6 Å) can be expanded by intercalating small organic molecules, such as n-butylamine. tandfonline.comect-journal.kz This process increases the interlayer distance, making the exchange sites more accessible to larger cations. ect-journal.kz The intercalation of n-butylamine can expand the interlayer spacing to as much as 18.7 Å. ect-journal.kz The orientation of the intercalated molecules, such as amines, within the interlayer space can vary, adopting structures like single parallel layers or double-layer oblique arrangements, which dictates the extent of the interlayer expansion. nih.gov
The dynamics of the interlayer space are characterized by swelling and contraction of the layers in response to the exchange of different ions and the accompanying changes in hydration. researchgate.net For example, when the half-exchanged sodium form of α-ZrP takes up protons, it forms a more highly hydrated unexchanged phase. researchgate.net The presence of intercalated water molecules plays a crucial role in stabilizing the layered structure through an extended hydrogen-bonding network and enhanced dispersion interactions. acs.org This hydration shell allows the material to maintain cohesion over a wider range of layer separations compared to its anhydrous form. acs.org The dehydration of exchanged phases can lead to the formation of new crystalline phases with different interlayer distances. researchgate.net
The intercalation process is not limited to simple ions; larger molecules and complexes can also be intercalated. For example, the anticancer drug cisplatin (B142131) and organometallic complexes have been successfully intercalated into zirconium phosphate layers, often requiring a pre-swelling of the layers with molecules like diethanolamine. psu.edu The intercalation of bulky molecules can create "pillared" structures, where the intercalated species act as props, keeping the layers separated and creating cavities for further ion exchange. psu.edu
Thermodynamic and Kinetic Investigations of Ion Exchange
The ion exchange process in zirconium phosphates has been the subject of detailed thermodynamic and kinetic studies to understand the feasibility, spontaneity, and rate of exchange for various ions.
Thermodynamic investigations provide insights into the affinity of the exchanger for different cations. The standard Gibbs free energy (ΔG°) of exchange is a key parameter indicating the spontaneity of the process. For example, the exchange of Ca²⁺ on sodium hydrogen zirconium phosphate ((Na,H)-ZrP) has a ΔG° of -10.1 kJ/mol, indicating a spontaneous process. nih.gov In contrast, the exchange on γ-type ZrP is less favorable, with a ΔG° of -4.69 kJ/mol. nih.gov The enthalpy change (ΔH°) indicates whether the exchange is exothermic or endothermic. For instance, the exchange of Cu²⁺ with H⁺ on amorphous zirconium phosphate is an endothermic process, as indicated by positive enthalpy values. idk.org.rs This endothermic nature means that the distribution coefficient for Cu²⁺/H⁺ exchange increases with increasing temperature. idk.org.rs The exchange of alkali metal ions on crystalline α-ZrP also shows distinct enthalpy changes for different stages of exchange; for example, the first step of Na⁺ exchange is exothermic, while the second step is endothermic. acs.org
The kinetics of ion exchange describe the rate at which equilibrium is reached. Studies have shown that the kinetics can be influenced by factors such as the crystallinity of the zirconium phosphate, the interlayer spacing, and the concentration of the exchanging ions. idk.org.rs Ion exchange on amorphous zirconium phosphate is generally faster than on its crystalline counterpart. idk.org.rs The rate-limiting step in some systems is the diffusion of ions through the liquid film surrounding the exchanger particles. idk.org.rs
The kinetics of ion uptake are often analyzed using models such as the pseudo-first-order and pseudo-second-order models. The adsorption of Rb⁺ and Sr²⁺ on γ-ZrP follows pseudo-second-order kinetics, with a significantly faster uptake of Rb⁺. nih.govresearchgate.net Similarly, the sorption of europium on α-ZrP is also well-described by the pseudo-second-order model, indicating that chemisorption is the rate-controlling step. nih.gov The rapid kinetics observed in some systems, such as the 99% removal of Sr²⁺ within 5 minutes by amorphous sodium zirconium phosphate, highlight the efficiency of these materials. researchgate.net
Table 1: Thermodynamic and Kinetic Data for Ion Exchange in Zirconium Phosphates
| Zirconium Phosphate Type | Exchanging Ions | Thermodynamic/Kinetic Parameter | Value | Reference |
|---|---|---|---|---|
| (Na,H)-ZrP | Ca²⁺/Na⁺ | Standard Gibbs Free Energy (ΔG°) | -10.1 kJ/mol | nih.gov |
| γ-ZrP | Ca²⁺/H⁺ | Standard Gibbs Free Energy (ΔG°) | -4.69 kJ/mol | nih.gov |
| Amorphous Zirconium Phosphate | Cu²⁺/H⁺ | Enthalpy (ΔH°) | Positive (Endothermic) | idk.org.rs |
| γ-ZrP | Rb⁺, Sr²⁺ | Kinetic Model | Pseudo-second order | nih.govresearchgate.net |
| α-ZrP | Eu³⁺ | Kinetic Model | Pseudo-second order | nih.gov |
Impact of Structural Modifications on Ion Exchange Selectivity
The ion exchange selectivity of zirconium phosphates can be tailored by modifying their structure. These modifications can include altering the crystallinity, functionalizing the surface or interlayer space with organic groups, or creating composite materials.
The crystallinity of zirconium phosphate plays a significant role in its ion exchange behavior. Amorphous zirconium phosphate generally exhibits different selectivity compared to its crystalline counterparts. For instance, amorphous ZrP shows a higher selectivity for Pb(II), Ni(II), and Mn(II) than the crystalline form. nih.gov The ion exchange capacity can also be influenced by the synthesis conditions, which affect the crystallinity. For example, zirconium phosphate synthesized with a higher P:Zr molar ratio can exhibit a higher ion-exchange capacity. mdpi.com
Organic functionalization of the layered zirconium phosphate structure is a powerful tool for tuning ion exchange selectivity. ect-journal.kz By introducing organic groups, such as phenylphosphonic acid, into the zirconium phosphate framework, it is possible to control the release of therapeutic inorganic ions like Co²⁺, Cu²⁺, and Fe³⁺. ect-journal.kz The presence of hydrophobic phenyl groups can impede the rate of ion exchange, leading to a more controlled release. ect-journal.kz The degree of functionalization directly impacts the number of available exchangeable protons and, consequently, the ion-exchange behavior of the material. mdpi.com
Another approach to modifying selectivity is through the intercalation of specific molecules that can selectively bind to target ions. For example, intercalating a crown ether, such as 18-crown-6, into the interlayer space of α-ZrP enhances its selectivity for strontium ions. nih.gov The crown ether has a specific affinity for Sr²⁺, and its presence within the expanded interlayer space leads to a significant improvement in strontium adsorption. nih.gov
The pre-exchange of protons with other ions can also alter the selectivity. For instance, converting α-ZrP to its hydrated sodium form not only increases the interlayer spacing but also allows for faster and more efficient ion exchange of other cations. researchgate.net The monosodium form of zirconium phosphate shows a preference for larger cations compared to the original hydrogen form, which is attributed to the larger interlayer distance of the sodium form (11.8 Å versus 7.56 Å). researchgate.net
Selective Adsorption and Separation Processes
Surface-Mediated Adsorption Phenomena
The adsorption capabilities of zirconium;dihydrate (also referred to as hydrous zirconium oxide) and related hydrated zirconium frameworks are fundamentally governed by phenomena occurring at the material's surface. The surface chemistry, particularly the presence and reactivity of hydroxyl groups, dictates the interaction with a wide range of chemical species in both aqueous and gaseous phases.
The primary mechanism for the uptake of anions on hydrous zirconium oxides is often identified as outer-sphere complexation, a form of ion exchange, with the material's protonated surface hydroxyl groups. researchgate.netrsc.org This process is highly dependent on the pH of the surrounding solution, as the surface of zirconium dioxide (ZrO₂) is amphoteric. nih.gov In acidic to neutral media, the surface becomes protonated, developing a positive charge that facilitates the adsorption of anions. onu.edu.ua Conversely, under alkaline conditions, the surface can deprotonate, leading to a negative charge and potential for cation exchange. rsc.org
Research has identified other contributing mechanisms beyond simple ion exchange, including inner-sphere complexation and, in some cases, reduction of the adsorbed species. researchgate.netrsc.org The strong Lewis acid sites present on the zirconia surface can also lead to powerful interactions, which, in combination with other forces, can result in the irreversible adsorption of certain molecules like proteins. nih.gov
Hydrated zirconium frameworks, including materials like zirconium-based metal-organic frameworks (MOFs), exhibit exceptional adsorption capacities due to their high surface areas and tunable pore structures. nih.govresearchgate.net These materials leverage the inherent surface reactivity of zirconium clusters, creating a high density of active sites for adsorption. For example, the Zr-based MOF, UiO-66, and its derivatives have shown significantly high adsorption capacities for contaminants like arsenate. frontiersin.orgfrontiersin.org Similarly, other Zr-MOFs have demonstrated high uptake of industrial dyes and various gases. nih.govresearchgate.net
The effectiveness of these materials is influenced by their physical form, such as xerogels or aerogels, which possess developed mesoporous textures and high surface areas. researchgate.net The superficial hydroxyl groups on these nanostructures play a critical role in the adsorption process, for instance, in the removal of fluoride (B91410) from water. researchgate.net The adsorption capacity of zirconium-based materials is often superior for anions compared to cations, with hydrous forms generally showing enhanced performance over standard zirconium oxide due to larger specific surface areas. frontiersin.orgfrontiersin.org
Detailed research findings on the adsorption capacities of various zirconium-based materials for different contaminants are presented in the table below.
Adsorption Capacities of Zirconium-Based Materials
| Adsorbent Material | Adsorbate | Adsorption Capacity | Optimal Conditions (if specified) | Source(s) |
|---|---|---|---|---|
| Hydrous Zirconium Oxide | Fluoride (F⁻) | 124 mg/g (6.53 mmol/g) | - | frontiersin.orgfrontiersin.org |
| Zirconia-Functionalized Graphite Oxide | Phosphate (PO₄³⁻) | 131.6 mg/g | - | frontiersin.orgfrontiersin.org |
| Zirconium-based Hydrogen Sulfate (B86663) Nanoparticles | Arsenic (As) | 256.4 mg/g | pH: 2.5–3.5 | frontiersin.orgfrontiersin.org |
| Zirconium-based Hydrogen Sulfate Nanoparticles | Fluoride (F⁻) | 78.6 mg/g | pH: 2.5–3.5 | frontiersin.orgfrontiersin.org |
| Zirconium Metal-Organic Framework (UiO-66) | Arsenate (AsO₄³⁻) | 303.34 mg/g | - | frontiersin.orgfrontiersin.org |
| Zirconium Metal-Organic Framework (Zr-MOF) | Methylene Blue | 1.58 mmol/g | pH(pzc) = 7.5 | researchgate.net |
| Nano-sized Zirconium Phosphate | Lead (Pb²⁺) | 672.5 mg/g | - | frontiersin.orgfrontiersin.org |
| Crystalline Zirconium Phosphate | Lead (Pb²⁺) | 21 mg/g | - | frontiersin.orgfrontiersin.org |
| Hydrous Zirconium Oxides | Iodate (IO₃⁻) | 0.1–0.4 meq/g | Dependent on SO₄²⁻ concentration | rsc.org |
| Zirconium Metal-Organic Framework (NU-1100) | Methane (B114726) (CH₄) | 0.27 g/g (180 vSTP/v) | 65 bar / 298 K | nih.gov |
Applications in Nuclear Energy and Environmental Remediation with Zirconium;dihydrate Precursors
Radionuclide Sequestration and Waste Immobilization
The management of high-level radioactive waste (HLW) generated from nuclear reactors is a significant challenge. This waste contains hazardous fission products, such as cesium-137 (B1233774) and strontium-90, which must be isolated from the biosphere for extended periods. Zirconium-based materials are at the forefront of technologies developed for the sequestration and safe immobilization of these radionuclides.
Zirconium phosphates (ZrP) are inorganic ion exchangers renowned for their high selectivity and capacity for capturing specific components of nuclear waste. Unlike organic resins, which can degrade under the intense radiation fields of HLW, zirconium phosphates exhibit remarkable stability. They function by exchanging ions within their structure for radionuclides in aqueous waste streams.
Amorphous zirconium phosphate (B84403), in particular, has been extensively studied for its effectiveness in removing cesium (Cs), strontium (Sr), and cobalt (Co). Research has shown that different cationic forms of ZrP (e.g., sodium form vs. hydrogen form) exhibit varying efficiencies. For instance, the sodium form of amorphous ZrP is generally more effective at removing both Cs and Sr isotopes from waste solutions compared to its hydrogen form. This is attributed to the weaker bonding of sodium ions within the ZrP structure, allowing for easier displacement by Cs⁺ and Sr²⁺ ions.
The efficiency of radionuclide uptake by zirconium phosphates is influenced by factors such as the pH of the waste stream, the concentration of the radionuclide, and the presence of competing ions. Studies have demonstrated that biogenically produced zirconium phosphate can achieve nearly 100% removal of Sr²⁺ and Co²⁺ from solutions. Furthermore, modifying zirconium phosphate, for example by intercalating calcium, can enhance its selectivity for strontium and cesium, even in acidic and competitive ionic environments. Crystalline forms, such as γ-zirconium phosphate, have been identified as highly selective ion sieves for cesium, making them suitable for treating contaminated water from nuclear accidents or reactor cooling systems.
Table 1: Ion Exchange Performance of Zirconium Phosphate (ZrP) for Select Radionuclides
| Radionuclide | ZrP Form | Key Finding | Reference |
| Strontium (Sr) | Amorphous Na-ZrP | More effective in removing ⁸⁹Sr compared to H⁺-form. | |
| Cesium (Cs) | Amorphous Na-ZrP | More effective in removing ¹³⁷Cs compared to H⁺-form. | |
| Strontium (Sr) & Cobalt (Co) | Biogenic ZrP | Achieved approximately 100% removal from 0.5 mM solutions. | |
| Cesium (Cs) | Crystalline γ-ZrP | Acts as a highly selective ion sieve for ¹³⁷Cs. | |
| Strontium (Sr) & Cesium (Cs) | Calcium-Intercalated ZrP | Enhanced selectivity and high treatment capacity under dynamic conditions. |
A primary requirement for any material used in nuclear waste management is the ability to withstand long-term exposure to intense radiation without significant degradation of its structural integrity or containment properties. Zirconium-based materials, including zirconium phosphates and zirconia (ZrO₂), excel in this regard.
Their robustness stems from a high resistance to amorphization—the process where a crystalline solid loses its long-range atomic order due to radiation damage. This resilience is crucial for waste forms intended for long-term geological disposal. Zirconium alloys, used as cladding for nuclear fuel, are known to maintain their structural integrity despite being subjected to high neutron flux, which can displace each atom in the cladding multiple times per year. While radiation can induce hardening and make the material more brittle, it does not typically lead to catastrophic failure.
Studies on yttria-stabilized zirconia (YSZ), a material considered for immobilizing actinides, show excellent phase and structural stability at extreme temperatures (up to 1150 K) and high pressures. Even when doped with surrogates for radioactive elements, these materials show no increased mobility of the guest ions, indicating their ability to securely lock radionuclides within their structure over geological timescales. The inherent chemical stability and corrosion resistance of zirconium and its compounds further contribute to their longevity in harsh radioactive and chemical environments.
Zirconium in Nuclear Fuel Cycle Materials
Zirconium's role in the nuclear fuel cycle extends beyond waste management to critical aspects of fuel reprocessing and material recovery. Its chemical behavior dictates both operational challenges and opportunities for recycling valuable materials.
During the reprocessing of spent nuclear fuel using methods like the PUREX (Plutonium and Uranium Recovery by Extraction) process, the fuel is dissolved in nitric acid. Zirconium is a significant fission product present in the dissolved solution, along with molybdenum. Under the hot, acidic conditions of the reprocessing stream, these two elements can react to form hydrated zirconium molybdate (B1676688) (ZrMo₂O₇(OH)₂·2H₂O), an insoluble precipitate.
The formation of this precipitate is a major operational concern in reprocessing plants. It can clog pipes, interfere with solvent extraction processes, and foul equipment, potentially leading to decreased efficiency and requiring difficult and hazardous maintenance. Research indicates that the precipitation is not a simple colloidal formation but a multi-step surface reaction. It begins with the deposition of an amorphous film with a Zr:Mo ratio near 1:1, followed by the nucleation and growth of crystalline zirconium molybdate particles with a Zr:Mo ratio closer to 1:2. The presence of other tetravalent cations, like plutonium (Pu(IV)), can lead to their incorporation into the molybdate precipitate, which is a concern for fissile material accountability.
Controlling this precipitation is crucial. Strategies under investigation include managing the temperature and nitric acid concentration to influence crystallization behavior. Another approach involves the development of cleaning methods to dissolve the sludge after it has formed; mixtures of nitric acid and hydrogen peroxide have shown effectiveness in dissolving this precipitate.
Zircaloy, a zirconium alloy, is the standard material for cladding nuclear fuel rods in light water reactors due to its low neutron absorption and high corrosion resistance. This cladding represents a significant volume of high-level waste after the fuel is used. However, it also constitutes a valuable source of high-purity, hafnium-free zirconium. Recovering and recycling this zirconium offers substantial benefits, including a major reduction in the volume of waste requiring geological disposal and significant economic savings, potentially exceeding $40 million per year in the U.S.
Several pyrochemical and hydrometallurgical processes have been developed to recover zirconium from spent fuel cladding.
Chlorination Processes : These methods involve reacting the cladding with chlorine gas or hydrogen chloride at elevated temperatures (e.g., 350-380 °C) to produce volatile zirconium tetrachloride (ZrCl₄). This compound can then be separated from less volatile chlorides of other alloying elements (like tin) and fission products through sublimation, achieving a purity of over 99.99%. Chlorination is considered highly efficient and can be integrated with existing industrial processes for producing nuclear-grade zirconium.
Iodination Processes : An alternative approach uses iodine to form zirconium iodide, which can also be separated based on volatility. However, studies have found chlorination to be a more efficient and better-performing process.
Dissolution Processes : Methods like the ZIRFLEX process use solutions of ammonium (B1175870) fluoride (B91410) and ammonium nitrate (B79036) to dissolve the Zircaloy cladding. Other techniques use mixtures of hydrofluoric and nitric acids. These aqueous methods are effective but can present challenges in managing the corrosive chemical streams.
Long-Term Storage and Geological Disposal Analogs
Ensuring the safety of nuclear waste disposal requires confidence that the waste forms will remain stable for thousands of years. To predict this long-term performance, scientists study both the materials themselves under laboratory conditions and "natural analogues." These are naturally occurring minerals and glasses that have existed in geological environments for millennia and have compositions or structures similar to nuclear waste forms.
Zirconium-based waste forms, such as those incorporating zirconium phosphate, are expected to have excellent long-term stability due to the inherent durability of the materials. Zircon (ZrSiO₄), a natural mineral, is exceptionally resistant to chemical and physical degradation, providing a strong natural analogue for the stability of zirconium-based ceramics. The study of metamict minerals—minerals that have become amorphous due to radiation damage from their own uranium and thorium content—provides crucial insights into how crystalline waste forms might behave over geological timescales after prolonged self-irradiation.
The primary goal of geological disposal is to isolate waste using a multi-barrier system, where the waste form itself is the first barrier, followed by engineered containers and the host rock formation. The low solubility and slow dissolution rate of zirconium-based ceramics in groundwater are key factors in their favor. While laboratory tests provide essential data, the study of natural and archaeological analogues helps validate long-term performance models by showing how similar materials have behaved in complex, real-world geological settings over vast periods.
Zirconium Silicates (Zircon) as Natural Analogs for Waste Encapsulationgla.ac.uk
Zirconium silicate (B1173343) (ZrSiO₄), a compound that can be synthesized from zirconium salt precursors or found naturally as the mineral zircon, has been identified as a highly promising material for the long-term encapsulation of nuclear waste. atamankimya.comenvchemgroup.com Its exceptional chemical and mechanical durability has led to its study as a potential host for immobilizing highly radioactive elements, particularly actinides like plutonium. envchemgroup.com
The primary reason for zircon's suitability as a waste form is its role as a "natural analog." Geologically ancient samples of natural zircon, some nearly as old as the Earth, have been found to contain significant quantities of the radioactive elements uranium and thorium within their crystal structure. envchemgroup.com These naturally occurring radioactive elements have been locked within the zircon for geological timescales, allowing scientists to study the long-term effects of radiation damage and assess the material's stability over millions of years. This provides a realistic model for how synthetic, actinide-doped zircon would behave in a geological disposal facility over the vast timescales required for radioactive decay. envchemgroup.comwiley.com
By examining these ancient, radioactive zircons, researchers can evaluate how the material withstands prolonged internal radiation exposure in various geological environments, offering invaluable insights into its long-term performance and integrity as a barrier for nuclear waste. envchemgroup.com
Table 1: Synthesis Methods for Zirconium Silicate from Precursors
| Synthesis Method | Zirconium Precursor | Silicon Source | Key Process Details | Reference |
| Sol-Gel Method | Zirconium Oxychloride | Ethyl Orthosilicate | Hydrolysis of precursors to form a sol, followed by gelation, drying, and calcination at high temperatures. | china-sasa.comgoogle.com |
| Hydrothermal Method | Zirconium Oxychloride | Ethyl Orthosilicate | Reaction in an aqueous solution under high temperature and pressure in an autoclave to directly crystallize ZrSiO₄ powder. | china-sasa.com |
| Precipitation Method | Soluble Zirconium Salt | Sodium Silicate | A precipitant is added to a solution containing zirconium and silicon ions, causing the co-precipitation of a precursor that is then thermally treated. | china-sasa.comatamankimya.com |
| Solid-Phase Method | Zirconium Dioxide (ZrO₂) | Silicon Dioxide (SiO₂) | Direct high-temperature calcination of mixed oxide powders. This method typically requires very high temperatures. | china-sasa.com |
Evaluation of Radiation Damage on Material Integrity for Waste Storagegla.ac.uk
A critical aspect of evaluating zirconium silicate (zircon) for nuclear waste storage is understanding the effects of long-term radiation damage on its structural integrity. The radioactive decay of encapsulated actinides, primarily through the emission of alpha particles (He²⁺ nuclei) and recoil nuclei, causes significant damage to the zircon crystal lattice. researchgate.netmicrotrace.com
This cumulative damage leads to a process known as metamictization, where the crystalline structure progressively transforms into an amorphous, glass-like state. researchgate.net The process begins with the formation of isolated point defects and defect clusters, which eventually overlap and lead to a complete loss of long-range crystalline order. researchgate.netresearchgate.net
The evaluation of radiation damage is crucial because this structural transformation significantly alters the material's properties:
Physical Properties: As zircon becomes more metamict, its density and hardness decrease, while its volume swells. A study on Sri Lankan zircon noted a linear variation in birefringence corresponding to the radiation dose. researchgate.net Changes in physical properties like thermal conductivity and elastic constants are also observed. researchgate.net
Chemical Durability: The amorphous structure of metamict zircon is more susceptible to chemical alteration and leaching than its crystalline counterpart. This is a major concern for waste storage, as radiation-induced cracking or increased chemical reactivity could create pathways for the release of encapsulated radionuclides into the environment. researchgate.net
Researchers use various analytical techniques to quantify this damage and correlate it with the radiation dose, which is typically measured in alpha-decay events per milligram (or dpa - displacements per atom). Micro-Raman spectroscopy, Transmission Electron Microscopy (TEM), and X-ray Diffraction (XRD) are used to measure the degree of amorphization and study the microstructures resulting from radiation damage. envchemgroup.commicrotrace.comresearchgate.net By comparing the damage in natural zircons of known age and uranium/thorium content with laboratory-irradiated samples, scientists can model the long-term stability of zircon as a waste form. researchgate.net
Table 2: Effects of Radiation Damage on Zircon Properties
| Property | Effect of Increasing Radiation Dose (Metamictization) | Significance for Waste Storage | Reference |
| Crystallinity | Decreases, transitions from crystalline to amorphous (metamict) state. | Affects all other properties; the fundamental basis of radiation damage. | researchgate.net |
| Density | Decreases (by up to ~16%). | Can induce stress and microfracturing in the waste form. | microtrace.com |
| Hardness | Decreases. | Reduced mechanical robustness of the encapsulation matrix. | researchgate.net |
| Volume | Increases (swelling by ~18%). | May compromise the physical integrity of the waste form and surrounding container. | microtrace.com |
| Chemical Durability | Decreases; becomes more susceptible to chemical leaching. | Potential for increased release of encapsulated radionuclides over time. | researchgate.net |
| Fracture Toughness | Can increase with the amorphous fraction, making the material more resistant to crack propagation. | A complex effect that may counter some negative impacts of damage by preventing large-scale fracturing. |
Nanotechnology Integration and Advanced Materials Science Development Incorporating Zirconium;dihydrate Forms
Synthesis of Zirconium-Based Nanomaterials with Controlled Hydration
The synthesis of zirconium-based nanomaterials from hydrated precursors is a cornerstone of modern materials chemistry. Control over hydration levels and reaction conditions during synthesis is critical for determining the crystalline phase, size, and morphology of the resulting nanoparticles. nih.govrsc.org Various chemical methods are employed, including hydrothermal, sol-gel, co-precipitation, and microwave-assisted techniques, which utilize zirconium salts like ZrOCl₂, ZrCl₄, and Zr(C₅H₇O₂)₄. nih.gov The choice of precursor and synthesis parameters such as pH, temperature, and reaction time significantly influences the final characteristics of the nanomaterials. nih.gov
Fabrication of Nanoparticles, Nanodots, and Nanopowders
The fabrication of zirconium-based nanoparticles, nanodots, and nanopowders is achieved through several versatile chemical routes. These methods allow for the production of nanomaterials with controlled crystallinity and particle size. nih.gov
Hydrothermal Synthesis: This method involves heating aqueous solutions of zirconium salts, such as zirconium oxychloride octahydrate (ZrOCl₂·8H₂O), in a sealed vessel. mdpi.comscientific.net For instance, zirconia nanoparticles with sizes ranging from 10-30 nm have been prepared by heating a mixture of ZrOCl₂·8H₂O and urea (B33335) in an ionic liquid-water medium at 170°C for 24 hours. scientific.net This technique can yield highly crystalline nanoparticles, and by adjusting parameters, different phases like monoclinic zirconia can be obtained. nih.govresearchgate.net
Sol-Gel Method: The sol-gel process is widely used for creating uniform nanostructures at relatively low temperatures. bohrium.com It involves the hydrolysis and condensation of zirconium precursors, often alkoxides or salts like zirconium(IV) acetylacetonate, in a solvent. nih.gov The process can be mediated by organic additives like citric acid or sucrose (B13894) to control particle growth and phase formation. nih.govmalayajournal.org For example, tetragonal zirconia nanoparticles have been synthesized via a sucrose-mediated sol-gel method, where calcination temperature determined the final phase composition. nih.gov
Co-precipitation: This is a straightforward method involving the precipitation of zirconium hydroxide (B78521) from a salt solution, such as ZrOCl₂·8H₂O, by adding a precipitating agent like potassium hydroxide or ammonia. nih.govnanoient.org The resulting precipitate is then washed, dried, and often calcined to yield zirconia nanopowder. nanoient.org This technique has been used to produce nanoparticles with sizes around 119 nm after calcination at 500°C. nanoient.org
Microwave-Assisted Synthesis: This energy-efficient method utilizes microwave heating to accelerate the synthesis process. researchgate.net It has been used to produce zirconia nanoparticles smaller than 10 nm at a low temperature of 80°C. nih.gov This rapid heating can lead to smaller particle sizes and unique properties. nih.gov
Below is a table summarizing various synthesis methods for zirconium-based nanoparticles using hydrated precursors.
| Synthesis Method | Zirconium Precursor | Key Reagents/Conditions | Resulting Nanomaterial & Size | Reference |
|---|---|---|---|---|
| Hydrothermal | ZrO(NO₃)₂·H₂O | NaOH, 150°C for 3 h, calcined at 700°C | ZrO₂ Nanoparticles | mdpi.com |
| Hydrothermal | ZrOCl₂·8H₂O | Urea, Ionic Liquid, 170°C for 24 h | ZrO₂ Nanoparticles (10-30 nm) | scientific.net |
| Sol-Gel | Zirconium Oxynitrate | Citric Acid, DI water, heated to 120°C | ZrO₂ Nanoparticles (11 nm crystallite size) | malayajournal.org |
| Co-precipitation | ZrOCl₂·8H₂O | Potassium Hydroxide, 180°C for 16 h (microwave), calcined at 500°C | ZrO₂ Nanoparticles (~119 nm) | nanoient.org |
| Microwave-Assisted | Zirconium salts (nitrate, sulphate, chloride) | Low temperature (80°C) | ZrO₂ Nanoparticles (<10 nm) | nih.gov |
Directed Synthesis of Specific Nanostructures (e.g., Nanorods, Nanospheres)
Beyond simple nanoparticles, controlling synthesis conditions allows for the fabrication of specific, complex nanostructures like nanorods and nanospheres. The morphology of the nanomaterial is highly dependent on parameters such as precursor type, solvent, temperature, and the use of directing agents. nih.govresearchgate.net
Nanorods: High dielectric constant zirconia (ZrO₂) nanorods have been synthesized using a co-precipitation method followed by calcination at 700°C for two hours. bohrium.com The formation of anisotropic structures like rods is often influenced by the controlled growth along a specific crystal axis.
Nanotubes: Zirconia nanotubes, with diameters in the 60–90 nm range, have been prepared via hydrothermal treatment. rsc.orgresearchgate.net This process involved mixing aqueous solutions of zirconyl nitrate (B79036) hydrate (B1144303) (ZrO(NO₃)₂·xH₂O) and sodium hydroxide (NaOH), followed by heating in a hydrothermal vessel at 250°C. nih.gov
Nanospheres: A method for preparing zirconium oxide nanospheres involves dissolving a zirconium compound (like zirconium acetate (B1210297) or ZrO(NO₃)₂) in an alcohol solvent, which is then added to another alcohol solution containing a small amount of water and stirred for 1-3 hours. google.com The resulting precipitate consists of zirconia nanospheres. google.com
Star-shaped Particles: Unique star-shaped tetragonal zirconia particles ranging from 40-100 nm have also been synthesized through hydrothermal treatment, showcasing the high degree of morphological control achievable with this method. nih.gov
Functionalization and Composite Material Design
Raw synthesized zirconium-based nanoparticles often require further modification to be useful in advanced applications. Surface functionalization can prevent agglomeration and improve compatibility with other materials, while their incorporation into matrices leads to the development of high-performance nanocomposites. google.com
Surface Functionalization for Enhanced Properties
Surface functionalization involves attaching specific molecules to the surface of zirconia nanoparticles to tailor their chemical and physical properties. acs.orgpsu.edu This modification is crucial for improving dispersion in various media and for introducing new functionalities. semanticscholar.org
Common functionalization strategies include:
Phosphating: Covalent grafting of species like phosphoric acid and phenylphosphonic acid onto zirconia nanoparticles can drastically modify their surface properties, such as surface charge and polarizability. acs.org This process can be performed on porous zirconia aggregates, preserving the particle morphology while altering the surface character from hydrophilic to more hydrophobic. acs.org
Silane Coupling Agents: Silanes, such as 3-(trimethoxysilyl) propyl methacrylate, are used to modify the surface of ZrO₂ nanoparticles. semanticscholar.org This modification improves the dispersion of the nanoparticles in polymer matrices and enhances properties like abrasion resistance in coatings. semanticscholar.org
Organic Ligands: A variety of organic molecules can be used to functionalize the surface. For example, amine functionalization provides free amine groups on the surface, which improves solubility under physiological conditions and allows for further bio-conjugation. psu.edu Methacrylate-capped zirconia nanocrystals show improved compatibility with acrylic resins, enabling excellent dispersion even at high concentrations. researchgate.net Using capping agents like honey during synthesis can also help stabilize the tetragonal phase of zirconia and prevent particle agglomeration. rsc.org
Development of Zirconium-Containing Nanocomposites
Zirconia nanoparticles are incorporated as fillers into various host materials, such as polymers, to create nanocomposites with enhanced properties. researchgate.net These composites leverage the intrinsic properties of zirconia, such as high strength, thermal stability, and refractive index, to improve the performance of the host material. nih.govsemanticscholar.org
Polymer Nanocomposites: The addition of zirconia nanoparticles to polymer resins can significantly improve mechanical and thermal properties. researchgate.netresearchgate.net For instance, incorporating surface-modified zirconia nanoparticles into an acrylic resin creates a UV-curable hard coat with increased thermal degradation temperature (by over 100°C), hardness, and elastic modulus. researchgate.net In epoxy-based composites, adding up to 8 wt% zirconia can increase the tensile strength by 26%. researchgate.net
Flame Retardant Coatings: Zirconia nanoparticles are used to enhance the flame retardant properties of intumescent coatings. mdpi.com When added to an epoxy resin formulation containing chitosan (B1678972) and melamine, ZrO₂ nanoparticles improve thermal stability, increase the limiting oxygen index (LOI), and enhance the fire rating (from V-1 to V-0 in UL-94V tests). mdpi.com
Magnetic Nanocomposites: New magnetic nanocomposites containing zirconium have been synthesized using Fe₃O₄ nanoparticles, dipicolinic acid, and ZrCl₄ under microwave irradiation. nih.gov These materials act as effective and reusable catalysts for organic synthesis and also exhibit antibacterial and antifungal properties. nih.gov
The table below illustrates the impact of zirconia nanoparticles on the properties of composite materials.
| Composite System | ZrO₂ NP Content | Enhanced Property | Finding | Reference |
|---|---|---|---|---|
| Acrylic Resin | 54 wt% | Mechanical Strength | Nanoindentation hardness increased from 173 MPa to 478 MPa. | researchgate.net |
| Acrylic Resin | 54 wt% | Refractive Index | Refractive index increased to 1.6388. | researchgate.net |
| Epoxy-based Nanocomposite | 8 wt% | Tensile Strength | Maximum tensile strength increased by 26% compared to pure epoxy. | researchgate.net |
| Epoxy Carbon Fiber | 3 wt% | Microwave Shielding | Achieved high shielding effectiveness (25 dB) with good mechanical properties. | researchgate.net |
| Flame Retardant Coating | 1-3 wt% | Flame Retardancy | Improved UL-94V rating to V-0 and increased residual char at 800°C. | mdpi.com |
Advanced Technological Applications of Zirconium Nanomaterials
Owing to their exceptional thermal stability, high refractive index, chemical inertness, and mechanical toughness, zirconium-based nanomaterials are utilized in a wide array of advanced technologies. nih.govazonano.com Their applications span from industrial catalysts and structural materials to sophisticated biomedical and electronic devices. nih.govmdpi.com
Key application areas include:
Catalysis: Zirconia nanomaterials serve as robust catalysts or catalyst supports for various chemical reactions, including esterification and oxidation. nih.govrsc.org Zirconium magnetic nanocomposites have been shown to be efficient, reusable catalysts for synthesizing heterocyclic compounds. nih.govrsc.org
Advanced Ceramics and Coatings: Zirconia is a crucial component in the manufacturing of high-strength ceramics, thermal barrier coatings, and fire-retardant materials. nih.govmdpi.comazonano.com Its nanoparticles can be incorporated into polymer coatings to significantly enhance abrasion resistance and hardness. semanticscholar.org
Sensors and Electronics: The favorable optical and electrical properties of zirconia nanomaterials make them suitable for use in sensors, semiconductor devices, and as dielectric materials. nih.gov They have been investigated for creating gas sensors and optical storage devices. nih.govazonano.com
Biomedical Applications: The biocompatibility of zirconia has led to its extensive use in the biomedical field. researchgate.netrsc.org It is employed in dental implants, artificial joints, and bone tissue engineering scaffolds. nih.govresearchgate.net Functionalized zirconia nanoparticles also serve as luminescent probes for cellular imaging. psu.edu
Environmental Remediation: Zirconia-based nanocomposites and functionalized nanoparticles are effective as adsorbents for removing pollutants from water. nih.gov For example, chitosan-zirconium phosphate (B84403) nanostructures show high adsorption capacity for various dyes. nih.gov
Materials for Energy Storage and Conversion
Hydrated zirconium compounds serve as critical precursors and active components in the development of next-generation energy storage and conversion systems. Their application spans from enhancing conventional lithium-ion batteries to enabling high-temperature solid oxide fuel cells (SOFCs) and novel thermochemical energy storage solutions.
Research Findings:
In the realm of lithium-ion batteries , zirconium hydroxide is utilized as a coating for cathode materials. noahchemicals.com This coating has been demonstrated to significantly improve the capacity retention of battery cathodes by reducing the detrimental growth of resistive layers between the electrode and the electrolyte, a common issue in lithium-based batteries. noahchemicals.com Research on high-nickel (NCM) cathodes showed that doping with zirconium, introduced via precursors like zirconium hydroxide or zirconium(IV) chloride, enhances structural stability. researchgate.net This leads to remarkable improvements in cycle life; for instance, a liquid-mixed zirconium-doped NCM cathode retained 96.85% of its capacity after 50 cycles, compared to 86.08% for the undoped material. researchgate.net
For thermochemical energy storage , hydrated zirconium compounds like zirconium oxynitrate have been investigated as additives to enhance the properties of materials such as magnesium hydroxide (Mg(OH)₂). sigmaaldrich.com The addition of zirconium oxynitrate drastically lowers the dehydration temperature of Mg(OH)₂, a key reaction for storing thermal energy. sigmaaldrich.com Studies have shown that this doping can decrease the onset temperature for dehydration from 337°C to as low as 228°C and reduce the activation energy by 57.7%, significantly improving the heat-storage rate. sigmaaldrich.com
In fuel cells , zirconia (ZrO₂), often synthesized from hydrated precursors, is a cornerstone material, particularly for SOFCs. mdpi.comdtic.mil Yttria-stabilized zirconia (YSZ) serves as the solid electrolyte, enabling high oxide ion conductivity at operating temperatures of 700-1000°C. mdpi.commdpi.com This allows for the efficient and clean conversion of fuels like natural gas and hydrogen into electricity. mdpi.comdtic.mil Furthermore, nanocomposite membranes incorporating sulfated zirconia, derived from precursors like zirconium oxychloride hydrate, have been developed for direct methanol (B129727) fuel cells (DMFCs). nih.gov These membranes exhibit enhanced proton conductivity—a key performance metric—reaching values as high as 7.891 S/cm, a significant increase over conventional membranes. ases.inmdpi.com
Zirconium-based materials are also integral to the development of solid-state batteries . dtic.milnih.gov Compounds like Lithium Lanthanum Zirconium Oxide (LLZO), which are sintered from a mix including zirconia, are leading candidates for solid electrolytes, offering high ionic conductivity, thermal stability, and improved safety over liquid electrolytes. dtic.milrsc.org
Finally, certain zirconium alloys are explored for hydrogen storage applications due to their strong hydrogen absorption capabilities. wikipedia.org
Interactive Data Table: Performance Enhancement using Hydrated Zirconium Precursors in Energy Applications
| Application Area | Zirconium Compound/Precursor | Role | Key Performance Improvement | Reference |
| Lithium-Ion Battery | Zirconium Hydroxide (Zr(OH)₄) | Cathode Coating | Capacity retention improved to 96.85% after 50 cycles | researchgate.net |
| Thermochemical Storage | Zirconium Oxynitrate (ZrO(NO₃)₂) | Additive in Mg(OH)₂ | Dehydration onset temperature reduced from 337°C to 228°C | sigmaaldrich.com |
| Fuel Cell (DMFC) | Sulfated Zirconia (from ZrOCl₂·8H₂O) | Nanocomposite Membrane | Proton conductivity increased to 7.891 S/cm | ases.inmdpi.com |
| Fuel Cell (SOFC) | Yttria-Stabilized Zirconia (YSZ) | Solid Electrolyte | Enables high-temperature operation (700-1000°C) for high efficiency | mdpi.com |
| Hydrogen Storage | Zirconium-Cobalt Alloy (ZrCo) | Storage Medium | Achieves H₂ storage capacity of 1.8 wt.% at room temperature | researchgate.net |
Integration into Advanced Ceramic and Composite Structures
Hydrated zirconium precursors are fundamental to the synthesis of advanced zirconia-based ceramics and composites. Wet-chemical synthesis routes, such as sol-gel and co-precipitation, utilize precursors like zirconium oxychloride octahydrate (ZrOCl₂·8H₂O), zirconium hydroxide (Zr(OH)₄), and zirconyl nitrate (ZrO(NO₃)₂) to produce nanostructured zirconia powders. noahchemicals.comresearchgate.netmdpi.com These methods offer precise control over the purity, homogeneity, and particle size of the resulting ceramic powders, which is crucial for manufacturing high-performance components. researchgate.net
Research Findings:
The choice of hydrated precursor and the synthesis technique significantly influences the final properties of the zirconia ceramic. For example, sol-gel synthesis using zirconium propoxide and zirconium oxychloride precursors can produce nanocrystalline zirconia with a predominantly tetragonal phase, which is known for its high strength and toughness. noahchemicals.com In contrast, conventional precipitation methods may lead to a complete transformation to the less tough monoclinic phase at lower calcination temperatures. noahchemicals.com The use of zirconium hydroxide as a precursor has been shown to produce zirconia with an average particle size of 20 to 50 nm. nih.gov
These precursors are essential for creating stabilized zirconia, where oxides like Yttria (Y₂O₃) or Magnesia (MgO) are added to maintain the desirable tetragonal or cubic phases at room temperature. researchgate.netnih.gov Yttria-stabilized zirconia (YSZ), often prepared from zirconium oxychloride octahydrate and yttrium nitrate hexahydrate, is a leading material for dental implants and other high-strength applications. researchgate.net Similarly, Magnesia Partially Stabilized Zirconia (MSZ) can be synthesized from zirconium hydroxide and magnesium carbonate precursors. nih.gov
Advanced sintering techniques further leverage the benefits of hydrated precursors. Amorphous hydrated zirconia has been used in Spark Plasma Sintering (SPS) to achieve dense, nanostructured zirconia ceramics with grain sizes around 20 nm at significantly lower temperatures (<400°C) than traditional methods. dtic.mil This preserves the fine nanostructure derived from the chemical precursor, resulting in superior mechanical properties. dtic.mil Zirconium hydride (ZrH₂) is another precursor used in reactive SPS to form ultra-high temperature ceramics like zirconium diboride (ZrB₂), which exhibit high thermal conductivity and strength. researchgate.net
The resulting zirconia ceramics are renowned for their "ceramic steel" properties, including high flexural strength (up to 1000 MPa), exceptional fracture toughness, and resistance to wear and corrosion. mdpi.comscilit.com
Interactive Data Table: Properties of Zirconia Ceramics from Hydrated Precursors
| Precursor | Synthesis/Sintering Method | Resulting Ceramic | Key Feature/Property | Reference |
| Zirconium Oxychloride (ZrOCl₂·8H₂O) | Sol-Gel | Nanocrystalline Tetragonal ZrO₂ | Stabilized tetragonal phase at higher temperatures | noahchemicals.com |
| Zirconium Hydroxide (Zr(OH)₄) | Precipitation | Magnesia Partially Stabilized Zirconia (MSZ) | Average particle size of 20-50 nm | nih.gov |
| Amorphous Hydrated Zirconia | Spark Plasma Sintering (SPS) | Nanostructured Monoclinic ZrO₂ | High density (70-80%) achieved at low temp (350°C) | dtic.mil |
| Zirconium Oxychloride Octahydrate (ZrOCl₂·8H₂O) & Yttrium Nitrate | Sol-Gel | Yttria-Stabilized Zirconia (YSZ) | High strength and toughness for dental applications | researchgate.net |
| Zirconium Hydride (ZrH₂) & Boron | Reactive Spark Plasma Sintering (SPS) | Zirconium Diboride (ZrB₂) | High thermal conductivity (~75 W/m·K) | researchgate.net |
Development of Advanced Sensors
Hydrated zirconium compounds are pivotal precursors in fabricating the sensing elements of various advanced sensors, including those for gases, humidity, and biological molecules. The ability to produce nanostructured zirconia (ZrO₂) with a high surface area and controlled porosity from these precursors is key to enhancing sensor performance, such as sensitivity, selectivity, and response time. mdpi.comnih.gov
Research Findings:
In gas sensing , zirconia-based materials are the standard for high-temperature applications like oxygen sensors and NOx sensors in vehicle exhausts. nih.govmdpi.com The core ceramic element of these sensors is typically made from yttria-stabilized zirconia (YSZ), which is produced by sintering powders derived from hydrated precursors. mdpi.com For instance, YSZ-based sensors utilizing various metal oxide sensing electrodes can detect gases like CO and NOx. nih.govnih.gov The performance of these sensors is highly dependent on the microstructure and catalytic activity of the electrode materials, which can be precisely engineered using precursors like zirconyl nitrate. sigmaaldrich.comnih.gov Research has also explored zirconia-based sensors for detecting hydrogen in air. researchgate.netresearchgate.net
Humidity sensors have been developed using thin films of zirconia, often in combination with other metal oxides. scilit.com A novel composite thin film of ZrO₂/Al₂O₃ has been proposed and tested for humidity sensing. researchgate.netresearchgate.net The synthesis of these films often employs sol-gel or other solution-based methods starting from hydrated zirconium compounds like zirconium oxychloride octahydrate. mdpi.com The porous, high-surface-area structure of the resulting film allows for effective interaction with water molecules, leading to measurable changes in impedance or capacitance.
For chemical and biosensing , the high chemical stability and biocompatibility of zirconia make it an attractive material. nih.gov Zirconium-based electrochemical sensors are being developed for detecting food contaminants like heavy metals and pesticides. nih.gov Zirconium hydroxide nanoparticles have been investigated for their ability to sequester and detect toxic chemicals. dtic.mil Furthermore, the unique surface properties of zirconia nanomaterials, derived from precursors, allow for the immobilization of biomolecules, paving the way for highly sensitive biosensors for glucose and other biological species. nih.gov The synthesis of zirconium-based metal-organic frameworks (Zr-MOFs) from precursors like zirconyl chloride and zirconyl nitrate also shows promise for sensing applications due to their exceptionally high and tunable porosity. rsc.org
Interactive Data Table: Hydrated Zirconium in Advanced Sensor Development
| Sensor Type | Zirconium Precursor/Material | Sensing Principle | Target Analyte | Key Performance Metric/Finding | Reference |
| Gas Sensor (NO₂) | Sol-gel derived Magnesium Zirconate Titanate | Resistive | NO₂ | Sensitivity of 34.22% for 5 ppm NO₂ at 150°C | researchgate.netmdpi.com |
| Gas Sensor (CO) | Yttria-Stabilized Zirconia (YSZ) | Mixed Potential | CO | High sensitivity and linear response in the 20-800 ppm range | nih.gov |
| Humidity Sensor | ZrO₂/Al₂O₃ Composite Thin Film | Impedance | Relative Humidity | Novel composite structure proposed for humidity sensing | researchgate.net |
| pH Sensor | Yttria-Stabilized Zirconia (YSZ) | Potentiometric | pH (High Temp) | Nernstian behavior and precision to ±0.05 pH units up to 350°C | researchgate.net |
| Chemical Sensor | Zirconium Hydroxide (Zr(OH)₄) Nanoparticles | Sorption/Decomposition | Chemical Warfare Agents | Effective sequestration and decomposition of toxic chemicals | dtic.mil |
Q & A
Q. What strategies mitigate decomposition of zirconium dihydrate during pharmaceutical excipient applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
